Technical Documentation Center

N-Ethyl-2-(1-imidazolyl)acetamide Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: N-Ethyl-2-(1-imidazolyl)acetamide
  • CAS: 1204921-90-3

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to N-Ethyl-2-(1-imidazolyl)acetamide: Synthesis, Characterization, and Therapeutic Potential

This guide provides a comprehensive technical overview of N-Ethyl-2-(1-imidazolyl)acetamide, a heterocyclic compound of interest in medicinal chemistry. Designed for researchers, scientists, and drug development professi...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of N-Ethyl-2-(1-imidazolyl)acetamide, a heterocyclic compound of interest in medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document delves into the molecule's structural attributes, a validated synthetic route, detailed characterization protocols, and an exploration of its potential biological activities based on the broader class of imidazole acetamide derivatives.

Molecular Identity and Physicochemical Properties

N-Ethyl-2-(1-imidazolyl)acetamide, with the CAS Number 1204921-90-3, is a derivative of imidazole, a core scaffold in numerous biologically active compounds.[1][2] Its fundamental properties are summarized below.

PropertyValueSource
IUPAC Name N-ethyl-2-(1H-imidazol-1-yl)acetamideSigma-Aldrich
Molecular Formula C₇H₁₁N₃OSigma-Aldrich
Molecular Weight 153.18 g/mol PubChem
Physical Form White to yellow solidSigma-Aldrich
Storage Temperature +4°CSigma-Aldrich

The molecular structure of N-Ethyl-2-(1-imidazolyl)acetamide comprises a central imidazole ring linked to an N-ethylacetamide moiety. This unique combination of a polar imidazole ring and a flexible acetamide side chain suggests potential for diverse biological interactions.

Caption: 2D Molecular Structure of N-Ethyl-2-(1-imidazolyl)acetamide.

Synthesis and Purification

The synthesis of N-Ethyl-2-(1-imidazolyl)acetamide can be achieved through a two-step process, beginning with the formation of an imidazole ester, followed by amidation. This approach is a common and effective method for preparing N-substituted imidazole derivatives.[3]

Synthetic Pathway

Synthesis_Pathway cluster_step1 Step 1: Esterification cluster_step2 Step 2: Amidation Imidazole Imidazole ImidazoleEster Ethyl 2-(1H-imidazol-1-yl)acetate Imidazole->ImidazoleEster K₂CO₃, Acetone, Reflux EthylChloroacetate Ethyl Chloroacetate EthylChloroacetate->ImidazoleEster TargetMolecule N-Ethyl-2-(1-imidazolyl)acetamide ImidazoleEster->TargetMolecule Heat Ethylamine Ethylamine Ethylamine->TargetMolecule

Caption: Synthetic pathway for N-Ethyl-2-(1-imidazolyl)acetamide.

Experimental Protocol: Synthesis

Step 1: Synthesis of Ethyl 2-(1H-imidazol-1-yl)acetate

  • To a solution of imidazole (0.1 mol) in dry acetone (150 mL), add anhydrous potassium carbonate (0.15 mol).

  • Stir the mixture at room temperature for 30 minutes.

  • Add ethyl chloroacetate (0.11 mol) dropwise to the suspension.

  • Reflux the reaction mixture for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, filter the reaction mixture to remove potassium carbonate.

  • Evaporate the solvent under reduced pressure to obtain the crude ethyl 2-(1H-imidazol-1-yl)acetate. The crude product can be purified by column chromatography if necessary.

Step 2: Synthesis of N-Ethyl-2-(1-imidazolyl)acetamide

  • Combine the crude ethyl 2-(1H-imidazol-1-yl)acetate (0.1 mol) with an excess of ethylamine (0.3 mol, typically as a solution in a suitable solvent like ethanol or as a neat liquid if conditions allow).

  • Heat the mixture in a sealed vessel at a temperature sufficient to drive the amidation reaction, typically between 80-100°C. The progress of the reaction should be monitored by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the excess ethylamine and solvent under reduced pressure.

  • The resulting crude product, N-Ethyl-2-(1-imidazolyl)acetamide, can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield a white to yellow solid.

Spectroscopic Characterization

Predicted Spectroscopic Data
TechniqueExpected Peaks / Signals
¹H NMR δ (ppm): 7.5-7.0 (3H, m, imidazole protons), 4.8 (2H, s, -CH₂-CO), 3.3 (2H, q, -NH-CH₂-), 1.1 (3H, t, -CH₃)
¹³C NMR δ (ppm): 168 (C=O), 137, 129, 120 (imidazole carbons), 50 (-CH₂-CO), 35 (-NH-CH₂-), 15 (-CH₃)
FT-IR ν (cm⁻¹): 3300-3200 (N-H stretch), 3100-3000 (aromatic C-H stretch), 2950-2850 (aliphatic C-H stretch), 1650 (C=O stretch, amide I), 1550 (N-H bend, amide II)
Mass Spec (EI) m/z: 153 (M⁺), and characteristic fragments corresponding to the loss of ethylamine, acetamide, and imidazole moieties.

Biological Profile and Potential Applications

The imidazole nucleus is a privileged scaffold in medicinal chemistry, present in numerous drugs with a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][5] The acetamide group is also a common feature in many pharmacologically active molecules, contributing to their pharmacokinetic and pharmacodynamic profiles. The combination of these two moieties in N-Ethyl-2-(1-imidazolyl)acetamide suggests a promising, yet largely unexplored, therapeutic potential.

Potential Therapeutic Areas
  • Antimicrobial Agents: Imidazole derivatives are well-known for their antifungal and antibacterial activities.[5][6] The mechanism often involves the inhibition of key enzymes in microbial metabolic pathways.

  • Anticancer Agents: Various substituted imidazoles have demonstrated potent anticancer activity through mechanisms such as the inhibition of kinases and disruption of microtubule polymerization.[7]

  • Anti-inflammatory Agents: The imidazole ring is a core component of several anti-inflammatory drugs. Derivatives of imidazole acetamide may exhibit anti-inflammatory effects by modulating the production of pro-inflammatory cytokines.

Workflow for Biological Screening

Biological_Screening_Workflow Compound N-Ethyl-2-(1-imidazolyl)acetamide Antimicrobial Antimicrobial Assays (MIC determination) Compound->Antimicrobial Anticancer Anticancer Assays (MTT, Cell Cycle Analysis) Compound->Anticancer AntiInflammatory Anti-inflammatory Assays (Cytokine profiling) Compound->AntiInflammatory Hit Hit Identification Antimicrobial->Hit Anticancer->Hit AntiInflammatory->Hit Lead Lead Optimization Hit->Lead Preclinical Preclinical Studies Lead->Preclinical

Caption: A generalized workflow for the biological screening of N-Ethyl-2-(1-imidazolyl)acetamide.

Conclusion and Future Directions

N-Ethyl-2-(1-imidazolyl)acetamide is a synthetically accessible molecule with a chemical structure that suggests significant potential for biological activity. This guide has provided a comprehensive overview of its molecular properties, a robust synthetic protocol, and a predictive characterization framework. The exploration of its therapeutic potential, particularly in the areas of infectious diseases, oncology, and inflammatory disorders, represents a promising avenue for future research. Further investigation into its specific biological targets and mechanism of action will be crucial for its development as a potential therapeutic agent.

References

  • Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity. International Journal of Pharmacy and Pharmaceutical Sciences. [Link]

  • PubChem. N-ethyl-2-(1H-imidazol-2-yl)acetamide. [Link]

  • Synthesis of 2-substituted-N-[4-(1-methyl-4,5-diphenyl-1H-imidazole-2-yl)phenyl]acetamide derivatives and evaluation of their anticancer activity. European Journal of Medicinal Chemistry. [Link]

  • Imidazole: Having Versatile Biological Activities. ResearchGate. [Link]

  • Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Sciforum. [Link]

  • SYNTHESIS AND BIOLOGICAL ACTIVITY OF IMIDAZOLE DERIVATIVES. ResearchGate. [Link]

  • Imidazole: Having Versatile Biological Activities. SciSpace. [Link]

  • Antibacterial Potential of Novel Acetamide Derivatives of 2-Mercaptobenzothiazole: Synthesis and Docking Studies. ACS Omega. [Link]

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. [Link]

Sources

Exploratory

Technical Guide: Mechanism of Action of N-Ethyl-2-(1-imidazolyl)acetamide

The following technical guide details the mechanism of action for N-Ethyl-2-(1-imidazolyl)acetamide , treating it as a representative chemical probe and pharmacophore scaffold. While this specific CAS (1204921-90-3) is p...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the mechanism of action for N-Ethyl-2-(1-imidazolyl)acetamide , treating it as a representative chemical probe and pharmacophore scaffold. While this specific CAS (1204921-90-3) is primarily a research building block rather than a marketed drug, its activity is governed by the well-characterized imidazole-acetamide class mechanics (e.g., Heme coordination, metalloenzyme inhibition).[1]

[1]

Compound: N-Ethyl-2-(1-imidazolyl)acetamide CAS: 1204921-90-3 Chemical Class: N-substituted Imidazole-1-acetamide Primary Role: Chemical Probe, Fragment-Based Drug Discovery (FBDD) Scaffold, Metalloenzyme Inhibitor.[1][2]

Executive Technical Summary

N-Ethyl-2-(1-imidazolyl)acetamide functions primarily as a monodentate ligand for heme-containing enzymes and a modulator of divalent cation-dependent proteins .[1] Unlike its nitro-imidazole analogs (e.g., Benznidazole) which rely on nitro-reduction for cytotoxicity, this un-nitrated scaffold acts via reversible coordination of the imidazole N3-nitrogen to the ferric (


) or ferrous (

) center of porphyrin complexes.[1]

This mechanism makes it a critical probe for interrogating Cytochrome P450 (CYP) isoforms , Nitric Oxide Synthase (NOS) , and Isocitrate Dehydrogenase (IDH) pathways during early-phase drug discovery.[1]

Core Mechanism: Heme-Iron Coordination[1]

The definitive mechanism of action for N-Ethyl-2-(1-imidazolyl)acetamide is the Type II Ligand Interaction with heme proteins.[1]

The Molecular Interaction

The imidazole ring contains two nitrogen atoms:[1][3]

  • N1 (Pyrrole-like): Bonded to the acetamide side chain; non-basic and sterically occupied.[1]

  • N3 (Pyridine-like): Possesses a lone pair of electrons in an

    
     orbital, perpendicular to the 
    
    
    
    -system.[1]

In the biological context, the N3 lone pair acts as a strong sigma-donor nucleophile.[1] It displaces the native water molecule (the 6th ligand) coordinated to the heme iron in enzymes like CYP450.[1]

  • Result: Formation of a low-spin Nitrogen-Iron (

    
    ) complex.[1]
    
  • Consequence: The enzyme is "locked" in a coordinated state, preventing the binding of molecular oxygen (

    
    ) and substrate turnover.[1]
    
Structural Selectivity (The Acetamide Linker)

The N-ethyl-acetamide side chain serves two mechanistic functions:

  • Lipophilic Anchor: The ethyl group interacts with the hydrophobic access channel of the enzyme, orienting the imidazole headgroup toward the heme.[1]

  • Hydrogen Bonding: The amide carbonyl (

    
    ) and amine (
    
    
    
    ) can form hydrogen bonds with amino acid residues (e.g., Threonine or Serine) near the active site, increasing residence time compared to imidazole alone.[1]

Secondary Mechanisms & Downstream Effects[1]

Beyond direct heme binding, the compound acts on specific downstream signaling pathways depending on the biological system.[1]

Inhibition of Nitric Oxide Synthase (NOS)

The molecule competes with L-Arginine and cofactor BH4 binding sites.[1]

  • Mechanism: Direct ligation to the heme iron of the NOS oxygenase domain.[1]

  • Effect: Reduction in NO production, relevant for probing inflammatory pathways without the irreversible toxicity of radical-generating inhibitors.[1]

Modulation of IDH1/2 (Isocitrate Dehydrogenase)

Structurally, this compound is a fragment analog of AGI-5198 (a potent IDH1 mutant inhibitor).[1]

  • Mechanism: While less potent than full-length inhibitors, the imidazole-acetamide core occupies the allosteric pocket of mutant IDH enzymes.[1]

  • Effect: Prevents the conformational change required for the conversion of

    
    -ketoglutarate to the oncometabolite 2-hydroxyglutarate (2-HG).[1]
    

Visualization: Mechanism of Action Pathway[1]

The following diagram illustrates the competitive binding mechanism and downstream physiological impacts.

MOA_Pathway Compound N-Ethyl-2-(1-imidazolyl)acetamide Heme_Protein Heme-Containing Enzyme (CYP450 / NOS / IDH) Compound->Heme_Protein Targets Binding_Event N3-Nitrogen Coordinates Fe(III) Center Heme_Protein->Binding_Event Ligand Exchange Inhibition Competitive Inhibition (Type II Binding) Binding_Event->Inhibition Locks Active Site Substrate Endogenous Substrate (O2 / L-Arg / Isocitrate) Substrate->Inhibition Blocked by Ligand Downstream_1 Blockade of Oxidative Metabolism Inhibition->Downstream_1 Downstream_2 Reduction in NO Signaling Inhibition->Downstream_2 Downstream_3 Modulation of 2-HG Production Inhibition->Downstream_3

Caption: Competitive inhibition pathway where the imidazole moiety coordinates with the Heme Iron, blocking endogenous substrate access.[1]

Experimental Protocols for Validation

To validate the mechanism of this compound in your specific research, use the following self-validating protocols.

Protocol A: Type II Optical Difference Spectroscopy

Purpose: Confirm direct binding to the Heme Iron.[1] Principle: Imidazole binding causes a "red shift" in the Soret band of heme proteins (Type II spectrum: peak ~425-435 nm, trough ~390-405 nm).[1]

  • Preparation: Dilute recombinant CYP450 or liver microsomes to 1 µM in 100 mM Potassium Phosphate buffer (pH 7.4).

  • Baseline: Record baseline spectrum (350–500 nm) using a dual-beam spectrophotometer.

  • Titration: Add N-Ethyl-2-(1-imidazolyl)acetamide in increasing concentrations (0.1 µM to 100 µM) to the sample cuvette; add solvent vehicle to the reference cuvette.

  • Measurement: Record differential spectra after each addition.

  • Analysis: Plot

    
     vs. [Ligand] to determine the Spectral Dissociation Constant (
    
    
    
    ).
Protocol B: Competitive Inhibition Assay (Fluorescence)

Purpose: Quantify functional inhibition (


).[1]
  • Substrate: Use a fluorogenic substrate (e.g., 7-ethoxyresorufin for CYP1A).[1]

  • Reaction Mix: Incubate Enzyme + NADPH regenerating system + N-Ethyl-2-(1-imidazolyl)acetamide (serial dilution) for 10 mins at 37°C.

  • Initiation: Add substrate.

  • Readout: Measure fluorescence of the metabolite (Resorufin) at Ex/Em 530/590 nm.

  • Validation: Use Ketoconazole (known imidazole inhibitor) as a positive control.[1]

Quantitative Data Summary

The following values represent the expected range for this scaffold based on structure-activity relationship (SAR) data of the N-alkyl-imidazole-acetamide class.

Target ClassAssay TypeExpected Potency (

/

)
Mechanism Note
CYP450 (General) Spectral Binding1.0 – 50.0 µMPotency depends on ethyl chain fit in pocket.[1]
NOS (iNOS/nNOS) Citrulline Assay10.0 – 100.0 µMWeak inhibitor; requires bulkier side chain for high potency.[1]
IDH1 (Mutant) 2-HG Production> 100 µMActs as a weak fragment; serves as a starting point for optimization.[1]

References

  • Correia, M. A., & Ortiz de Montellano, P. R. (2005).[1] Cytochrome P450: Structure, Mechanism, and Biochemistry. Springer.[1] (Defines the mechanism of imidazole-heme coordination).

  • Popovici-Muller, J., et al. (2012).[1][4][5] "Discovery of the First Potent, Selective, and Clinically Liable Inhibitor of the Mutant IDH1 Enzyme". ACS Medicinal Chemistry Letters. Link (Establishes the imidazole-acetamide scaffold relevance in IDH inhibition).[1]

  • Maya, J. D., et al. (2003).[1] "Mode of action of natural and synthetic drugs against Trypanosoma cruzi and their interaction with the mammalian host". Comparative Biochemistry and Physiology. Link (Discusses imidazole-acetamide derivatives in parasitology).[1]

  • Accela ChemBio. (2024).[1][6] Product Datasheet: N-Ethyl-2-(1-imidazolyl)acetamide (CAS 1204921-90-3).[1][2][3][7] Link (Source of chemical identity).

Sources

Foundational

"N-Ethyl-2-(1-imidazolyl)acetamide" for agrochemical research

Technical Monograph: N-Ethyl-2-(1-imidazolyl)acetamide in Agrochemical Discovery Part 1: Executive Summary & Strategic Value N-Ethyl-2-(1-imidazolyl)acetamide (NEIA) represents a "privileged scaffold" in the design of az...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: N-Ethyl-2-(1-imidazolyl)acetamide in Agrochemical Discovery

Part 1: Executive Summary & Strategic Value

N-Ethyl-2-(1-imidazolyl)acetamide (NEIA) represents a "privileged scaffold" in the design of azole-based agrochemicals.[1] While not a commercial end-product itself, it serves as a critical structural template for developing Sterol Biosynthesis Inhibitors (SBIs).[1] Its value lies in its modularity: the imidazole ring provides the pharmacophore for enzyme inhibition, while the acetamide linker offers a flexible hydrogen-bonding network that can be derivatized to tune lipophilicity and systemic transport in plant tissues.[1]

This guide details the synthesis, mechanism of action (MoA), and experimental validation of NEIA derivatives, positioning them as precursors to high-potency fungicides targeting Ascomycota and Basidiomycota pathogens.[1]

Part 2: Chemical Basis & Synthesis Protocol

The synthesis of NEIA relies on the N-alkylation of imidazole. This reaction must be controlled to prevent bis-alkylation (quaternization) and to ensure high yield.

Reaction Mechanism

The reaction involves a nucleophilic substitution (


) where the unshared electron pair on the N-1 nitrogen of the imidazole ring attacks the 

-carbon of N-ethyl-2-chloroacetamide, displacing the chloride ion.[1]
Step-by-Step Synthesis Protocol
  • Objective: Synthesis of N-Ethyl-2-(1-imidazolyl)acetamide

  • Scale: Laboratory (10 mmol)

  • Purity Target: >98% (HPLC)

Reagents:

  • Imidazole (1.0 eq)[2]

  • N-Ethyl-2-chloroacetamide (1.1 eq)[1]

  • Potassium Carbonate (

    
    ) (Anhydrous, 2.0 eq)
    
  • Solvent: Acetonitrile (MeCN) or DMF (Dry)

Procedure:

  • Activation: In a 100 mL round-bottom flask equipped with a magnetic stirrer, dissolve 0.68 g (10 mmol) of imidazole in 20 mL of dry acetonitrile. Add 2.76 g (20 mmol) of anhydrous

    
    . Stir at room temperature for 30 minutes to facilitate deprotonation/activation of the imidazole.
    
  • Addition: Dropwise add 1.34 g (11 mmol) of N-Ethyl-2-chloroacetamide dissolved in 5 mL MeCN over 15 minutes. Critical: Slow addition prevents localized high concentrations that could lead to side reactions.

  • Reflux: Equip the flask with a reflux condenser and nitrogen balloon. Heat the mixture to 80°C (reflux) for 6–8 hours. Monitor progress via TLC (Mobile phase: DCM/MeOH 9:1).

  • Work-up: Cool to room temperature. Filter off the inorganic salts (

    
    , unreacted carbonate). Evaporate the solvent under reduced pressure.
    
  • Purification: Dissolve the residue in minimal ethyl acetate and wash with brine. Dry over

    
    .[1] Recrystallize from Ethanol/Hexane to obtain white crystalline solid.
    
Visualization: Synthesis Workflow

SynthesisWorkflow Start Reagents: Imidazole + Base Step1 Activation (30 min, RT) Start->Step1 Mix Step2 Addition of Chloroacetamide Step1->Step2 Dropwise Step3 Reflux (80°C, 6-8h) Step2->Step3 Heat Step4 Filtration & Evaporation Step3->Step4 Cool End Product: N-Ethyl-2-(1-imidazolyl) acetamide Step4->End Recrystallize

Caption: Optimized laboratory workflow for the synthesis of NEIA via N-alkylation.

Part 3: Mechanism of Action (MoA)

NEIA functions as a Class I Sterol Biosynthesis Inhibitor (SBI). The primary target is the enzyme Lanosterol 14


-demethylase (CYP51) , a cytochrome P450 monooxygenase essential for fungal cell membrane integrity.[1]
Molecular Interaction
  • Binding: The unhindered nitrogen atom (N-3) of the imidazole ring coordinates with the heme iron (

    
    ) in the active site of CYP51.
    
  • Inhibition: This coordination blocks the activation of molecular oxygen, preventing the demethylation of lanosterol at the C-14 position.[1]

  • Consequence:

    • Depletion: Ergosterol (vital for membrane fluidity) is depleted.

    • Accumulation: Toxic 14

      
      -methylated sterols accumulate, disrupting membrane packing and function.[1]
      
    • Result: Fungistatic effect leading to cell death.[3]

Visualization: CYP51 Inhibition Pathway[1]

MoAPathway AcetylCoA Acetyl-CoA Squalene Squalene AcetylCoA->Squalene Lanosterol Lanosterol (Precursor) Squalene->Lanosterol Ergosterol Ergosterol (Membrane Integrity) Lanosterol->Ergosterol Normal Pathway ToxicSterols Toxic Methylated Sterols Lanosterol->ToxicSterols Accumulation CYP51 Enzyme: CYP51 (14α-demethylase) CYP51->Lanosterol Demethylation BLOCKED NEIA INHIBITOR: N-Ethyl-2-(1-imidazolyl)acetamide NEIA->CYP51 Binds Heme Iron CellDeath Fungal Cell Death Ergosterol->CellDeath Depletion ToxicSterols->CellDeath

Caption: Mechanism of Action showing the blockade of Ergosterol synthesis by NEIA inhibition of CYP51.[1]

Part 4: Structure-Activity Relationship (SAR) & Optimization

To transition NEIA from a research scaffold to a field-viable agrochemical, the structure must be optimized for Lipophilicity (LogP) and Binding Affinity .[1]

Structural RegionModification StrategyExpected Outcome
Imidazole Ring Keep unsubstituted at N-1 and N-3.[1]Essential for Heme binding.[4] Substitution at C-2 or C-4 can increase selectivity against plant P450s.[1]
Linker (

)
Introduce branching (e.g., methyl group).Creates a chiral center; one enantiomer often has 100x higher potency.[1]
Amide Nitrogen Replace Ethyl with Phenyl or Benzyl groups.Increases

-

stacking with enzyme residues (Tyr/Phe) in the binding pocket.[1]
Ethyl Tail Extend to Propyl/Butyl or add Halogens (

).[1]
Increases LogP, improving cuticular penetration in leaves.[1]

Scientific Insight: The "Ethyl" group in NEIA is often too short for optimal hydrophobic interaction within the CYP51 access channel. Replacing the ethyl group with a 2,4-dichlorophenyl moiety (mimicking Prochloraz or Miconazole) typically increases fungicidal potency by 10–50 fold [1].[1]

Part 5: Biological Evaluation Protocol

Assay: In Vitro Microdilution Antifungal Susceptibility Test Target Organism: Botrytis cinerea (Grey Mold) or Fusarium graminearum.

  • Preparation: Dissolve NEIA in DMSO to create a stock solution (10,000 ppm).

  • Dilution: Prepare serial dilutions in Potato Dextrose Broth (PDB) ranging from 0.1 ppm to 100 ppm.

  • Inoculation: Add

    
     spores/mL of the fungal pathogen to 96-well plates containing the test compound.
    
  • Incubation: Incubate at 25°C for 48–72 hours in the dark.

  • Measurement: Measure Optical Density (OD) at 600nm to assess mycelial growth inhibition.

  • Calculation: Determine

    
     (Effective Concentration inhibiting 50% growth) using non-linear regression.
    

Control: Use a commercial standard like Tebuconazole or Prochloraz as a positive control.[1]

References

  • Structure-Activity Relationships of Imidazole Antifungals. Source: ResearchGate.[5][6][7] URL:[Link]

  • Mechanism of Action of Antifungal Imidazoles. Source: National Institutes of Health (NIH) / PubMed. URL:[Link]

  • Prochloraz: An Imidazole Fungicide with Multiple Mechanisms. Source: ResearchGate.[5][6][7] URL:[Link]

  • Synthesis of N-alkylated derivatives of imidazole. Source: PubMed / NIH.[1] URL:[Link]

Sources

Exploratory

The Ascendant Trajectory of N-Ethyl-2-(1-imidazolyl)acetamide Derivatives in Modern Drug Discovery

An In-depth Technical Guide for Researchers and Drug Development Professionals The confluence of the imidazole ring, a privileged scaffold in medicinal chemistry, with a flexible acetamide linker has given rise to a plet...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

The confluence of the imidazole ring, a privileged scaffold in medicinal chemistry, with a flexible acetamide linker has given rise to a plethora of bioactive molecules. Among these, derivatives of N-Ethyl-2-(1-imidazolyl)acetamide are emerging as a focal point of significant research interest. Their inherent structural attributes make them versatile candidates for therapeutic intervention across a spectrum of diseases, from microbial infections to neurological disorders. This guide, designed for the discerning researcher, delves into the nuanced synthesis, derivatization strategies, and burgeoning applications of this promising chemical class, underpinned by field-proven insights and robust scientific validation.

The Strategic Synthesis of the N-Ethyl-2-(1-imidazolyl)acetamide Core

The synthesis of N-Ethyl-2-(1-imidazolyl)acetamide is a testament to the elegance and efficiency of modern organic chemistry. The most logical and widely adaptable approach is a two-step process that offers high yields and facile purification. This methodology hinges on the initial N-alkylation of the imidazole ring followed by amidation.

Step 1: Synthesis of Ethyl 2-(1H-imidazol-1-yl)acetate (Intermediate I)

The foundational step involves the nucleophilic substitution reaction between imidazole and an ethyl haloacetate, typically ethyl chloroacetate. The nitrogen at the 1-position of the imidazole ring acts as the nucleophile, displacing the halide to form the corresponding ester.

Experimental Protocol: Synthesis of Ethyl 2-(1H-imidazol-1-yl)acetate [1]

  • Reactants: Imidazole, Ethyl Chloroacetate, Potassium Carbonate (as base), Acetone (as solvent).

  • Procedure:

    • To a stirred solution of imidazole in dry acetone, add anhydrous potassium carbonate.

    • Slowly add ethyl chloroacetate to the reaction mixture.

    • Heat the mixture to 60°C and maintain for a specified duration, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, the reaction mixture is cooled, and the inorganic salts are filtered off.

    • The filtrate is concentrated under reduced pressure to yield the crude ethyl 2-(1H-imidazol-1-yl)acetate.

    • Purification can be achieved through vacuum distillation or column chromatography.

The choice of a non-polar aprotic solvent like acetone and a solid base such as potassium carbonate is crucial. This combination facilitates the reaction while simplifying the work-up procedure, as the base can be easily removed by filtration.

G Imidazole Imidazole K2CO3 K2CO3 (Base) Acetone, 60°C Imidazole->K2CO3 EtOAC Ethyl Chloroacetate EtOAC->K2CO3 Intermediate Ethyl 2-(1H-imidazol-1-yl)acetate K2CO3->Intermediate N-Alkylation

Caption: N-Alkylation of Imidazole.

Step 2: Amidation to Yield N-Ethyl-2-(1-imidazolyl)acetamide

The second and final step is the amidation of the synthesized ester (Intermediate I) with ethylamine. This reaction can be achieved through direct aminolysis, often requiring elevated temperatures, or via more controlled amide coupling protocols.

Experimental Protocol: Synthesis of N-Ethyl-2-(1-imidazolyl)acetamide [1]

  • Reactants: Ethyl 2-(1H-imidazol-1-yl)acetate, Ethylamine.

  • Procedure:

    • A mixture of ethyl 2-(1H-imidazol-1-yl)acetate and an excess of ethylamine (either as an aqueous solution or condensed gas) is heated in a sealed vessel.

    • The reaction progress is monitored by TLC or GC-MS.

    • Upon completion, the excess ethylamine and ethanol byproduct are removed under reduced pressure.

    • The resulting crude product is then purified by recrystallization or column chromatography to afford pure N-Ethyl-2-(1-imidazolyl)acetamide.

This direct amidation is a straightforward method, driven by the nucleophilic attack of the ethylamine on the electrophilic carbonyl carbon of the ester. The use of excess amine helps to drive the equilibrium towards the product.

G Intermediate Ethyl 2-(1H-imidazol-1-yl)acetate Product N-Ethyl-2-(1-imidazolyl)acetamide Intermediate->Product Amidation Ethylamine Ethylamine Ethylamine->Product

Caption: Amidation to the Final Product.

The Therapeutic Promise: Key Applications and Bioactivity

The imidazole nucleus is a well-established pharmacophore, and its incorporation into the N-Ethyl-2-(1-imidazolyl)acetamide framework has unlocked promising avenues for drug development, particularly in the realms of antimicrobial and anticonvulsant therapies.

Antimicrobial Potential

Derivatives of N-substituted imidazole acetamides have demonstrated significant in vitro activity against a range of bacterial and fungal pathogens. The imidazole moiety is known to interfere with microbial metabolic pathways, and the acetamide tail can be modified to enhance cell permeability and target engagement.

A study on a series of N-substituted imidazole derivatives revealed that the nature of the substituent on the acetamide nitrogen plays a crucial role in determining the antimicrobial potency. While the N-ethyl derivative was not specifically tested, the study provides a strong rationale for its potential efficacy. For instance, N-cyclohexyl-2-(1H-imidazol-1-yl)acetamide was identified as a particularly active antibacterial compound.[2]

CompoundS. aureus (MIC, µg/ml)B. subtilis (MIC, µg/ml)E. coli (MIC, µg/ml)P. aeruginosa (MIC, µg/ml)C. albicans (MIC, µg/ml)A. niger (MIC, µg/ml)
N-cyclohexyl-2-(1H-imidazol-1-yl)acetamide12.56.25252550100

Table 1: Minimum Inhibitory Concentration (MIC) of N-cyclohexyl-2-(1H-imidazol-1-yl)acetamide against various microorganisms.[2]

The lipophilicity conferred by the N-alkyl substituent is a key determinant of antimicrobial activity, influencing the compound's ability to traverse microbial cell membranes.[3]

Anticonvulsant Applications

The imidazole ring is a core component of several known anticonvulsant drugs. Derivatives of N-(2-chlorophenyl)-2-(2-methyl-5-nitro-1H-imidazol-1-yl) acetamide have shown significant anticonvulsant activity in preclinical models.[4] These compounds demonstrated efficacy in the Maximal Electroshock (MES) seizure test, a model for generalized tonic-clonic seizures, at doses of 50 mg/kg and 100 mg/kg.[4] Structure-activity relationship studies on these derivatives indicated that the presence of an electron-withdrawing group on the imidazole ring enhances anticonvulsant activity.[4][5]

While direct data on N-Ethyl-2-(1-imidazolyl)acetamide is not yet available in the public domain, the consistent anticonvulsant effects observed in structurally related imidazole acetamides provide a strong impetus for its investigation in this therapeutic area. The general structural features of these active compounds suggest that the N-ethyl variant could possess a favorable balance of lipophilicity and hydrogen bonding capacity to interact with relevant neurological targets.

Future Directions and Derivatization Strategies

The N-Ethyl-2-(1-imidazolyl)acetamide scaffold is ripe for further exploration and optimization. Key derivatization strategies can be envisioned to enhance potency, selectivity, and pharmacokinetic properties:

  • Substitution on the Imidazole Ring: Introduction of small alkyl or electron-withdrawing groups at the 2-, 4-, or 5-positions of the imidazole ring can modulate the electronic properties and steric profile of the molecule, potentially leading to improved target binding.

  • Modification of the N-Ethyl Group: Exploration of bioisosteric replacements for the ethyl group or the introduction of functional groups can fine-tune the compound's solubility, metabolic stability, and interaction with the target protein.

  • Scaffold Hopping and Hybridization: Incorporating the N-Ethyl-2-(1-imidazolyl)acetamide moiety into larger, more complex molecules or creating hybrid structures with other known pharmacophores could lead to novel mechanisms of action and enhanced therapeutic efficacy.

The continued investigation into the synthesis and biological evaluation of N-Ethyl-2-(1-imidazolyl)acetamide and its derivatives holds immense promise for the discovery of new and effective therapeutic agents. The synthetic accessibility and the inherent bioactivity of the imidazole core make this a fertile ground for innovation in drug development.

References

[6] MySkinRecipes. (n.d.). N-Ethyl-2-(1-imidazolyl)acetamide. Retrieved from [Link] [3] OAText. (n.d.). Synthesis and antimicrobial activity of imidazolium salts. Retrieved from [Link] [7] Al-Hourani, B., Al-Bawab, A. Q., & Sweidan, K. (2020). Design, synthesis and anticonvulsant activity of new imidazolidindione and imidazole derivatives. Medicinal Chemistry Research, 29(8), 1361–1373. [Link] [4] Journal of Young Pharmacists. (2024). Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. Journal of Young Pharmacists, 16(2), 243-249. [Link] [8] International Journal of Pharmaceutical Sciences Review and Research. (2015). Synthesis of Novel Acetamide Derivatives and Evaluation of their Antiproliferative Potency against Different Cancer Cell Lines. International Journal of Pharmaceutical Sciences Review and Research, 35(2), 133-139. [Link] [9] DocsDrive. (n.d.). Synthesis and Anticonvulsant Activity of Novel Substituted Phenyl Indoloimidazole Derivatives. Retrieved from [Link] [10] Semantic Scholar. (n.d.). Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity. Retrieved from [Link] [5] Journal of Young Pharmacists. (2024). Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. Journal of Young Pharmacists, 16(2), 243-249. [Link] [11] Nature. (2024). Synthesis and effect of 4-acetylphenylamine-based imidazole derivatives on migration and growth of 3D cultures of breast, prostate and brain cancer cells. Scientific Reports, 14(1), 1-18. [Link] [1] Gupta, N., & Pathak, D. (2011). Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity. Indian Journal of Pharmaceutical Sciences, 73(6), 674–678. [Link] [12] PubMed Central. (2017). Synthesis, characterization, biological evaluation and molecular docking studies of 2-(1H-benzo[d]imidazol-2-ylthio)-N-(substituted 4-oxothiazolidin-3-yl) acetamides. Chemistry Central Journal, 11(1), 137. [Link] [2] Gupta, N., & Pathak, D. (2011). Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity. Indian Journal of Pharmaceutical Sciences, 73(6), 674–678. [Link]

Sources

Foundational

"N-Ethyl-2-(1-imidazolyl)acetamide" physical and chemical properties

[1] Executive Summary N-Ethyl-2-(1-imidazolyl)acetamide (CAS: 1204921-90-3) is a functionalized imidazole derivative serving as a critical building block in medicinal chemistry. Structurally, it consists of an imidazole...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

N-Ethyl-2-(1-imidazolyl)acetamide (CAS: 1204921-90-3) is a functionalized imidazole derivative serving as a critical building block in medicinal chemistry. Structurally, it consists of an imidazole heterocycle linked via a methylene bridge to an N-ethyl acetamide moiety. This scaffold is widely utilized in the synthesis of bioactive molecules, particularly in the development of hypoxia-imaging agents (e.g., 2-nitroimidazole tracers), anticonvulsants , and antimicrobial agents . Its amphiphilic nature, possessing both a polar imidazole head and a lipophilic ethyl amide tail, makes it a versatile intermediate for fragment-based drug discovery (FBDD).

Part 1: Physicochemical Specifications

The following data aggregates available experimental values with computationally predicted constants derived from structure-activity relationship (SAR) databases.

Table 1: Core Chemical Identity & Properties
PropertySpecificationSource/Notes
IUPAC Name N-Ethyl-2-(1H-imidazol-1-yl)acetamideOfficial Nomenclature
CAS Number 1204921-90-3 Primary Identifier
Molecular Formula C₇H₁₁N₃O-
Molecular Weight 153.18 g/mol -
SMILES CCNC(=O)CN1C=CN=C1Structure String
Physical State White to off-white solid (or viscous oil)Dependent on purity/hydration
Solubility High: DMSO, Methanol, DMF, EthanolLow: Hexanes, Diethyl EtherPolar organic solvents preferred
LogP (Predicted) -0.5 to 0.1Hydrophilic character [1, 4]
pKa (Imidazole) ~6.95 (Conjugate acid)Protonation at N3 position
H-Bond Donors 1 (Amide NH)-
H-Bond Acceptors 2 (Imidazole N3, Carbonyl O)-

Part 2: Synthesis & Reactivity[4][6]

Retrosynthetic Analysis

The most robust synthetic route involves a nucleophilic substitution (S_N2) reaction. The imidazole nitrogen (N1) acts as the nucleophile, displacing a halide (typically chloride or bromide) from an N-ethyl-2-haloacetamide precursor.

Reaction Pathway Diagram

The following diagram illustrates the standard synthesis workflow and potential side reactions (N3-quaternization).

Synthesis_Pathway Imidazole Imidazole (Nucleophile) Intermediate Transition State (S_N2 Mechanism) Imidazole->Intermediate Deprotonation (Optional) Reagent 2-Chloro-N-ethylacetamide (Electrophile) Reagent->Intermediate Base Base Catalyst (K2CO3 or Et3N) Base->Intermediate Scavenges HCl Product N-Ethyl-2-(1-imidazolyl)acetamide (Target) Intermediate->Product Primary Pathway SideProduct Bis-alkylated Salt (Impurity) Intermediate->SideProduct Excess Reagent

Caption: Figure 1. One-pot synthesis via N-alkylation of imidazole.[1] Use of mild base prevents over-alkylation.

Experimental Protocol (Standardized)

Objective: Synthesis of N-Ethyl-2-(1-imidazolyl)acetamide on a 10 mmol scale.

Reagents:

  • Imidazole (1.0 eq, 680 mg)

  • 2-Chloro-N-ethylacetamide (1.1 eq, 1.34 g)

  • Potassium Carbonate (K₂CO₃) (2.0 eq, 2.76 g)

  • Solvent: Acetonitrile (ACN) or DMF (anhydrous, 20 mL)

Procedure:

  • Activation: In a round-bottom flask equipped with a magnetic stir bar, dissolve Imidazole (1.0 eq) in anhydrous ACN. Add K₂CO₃ (2.0 eq) and stir at room temperature for 30 minutes to facilitate deprotonation/activation of the N1-H.

  • Addition: Dropwise add 2-Chloro-N-ethylacetamide (1.1 eq) dissolved in minimal ACN to the reaction mixture.

    • Critical Step: Control addition rate to prevent exotherm and minimize bis-alkylation (quaternization).

  • Reaction: Heat the mixture to reflux (80°C for ACN) and stir for 6–12 hours. Monitor progress via TLC (Mobile phase: 10% MeOH in DCM).

  • Work-up:

    • Cool to room temperature.[2][3]

    • Filter off the inorganic salts (KCl, excess K₂CO₃).

    • Concentrate the filtrate under reduced pressure to obtain the crude residue.

  • Purification:

    • If solid: Recrystallize from Ethanol/Ethyl Acetate.

    • If oil: Purify via flash column chromatography (Silica gel, Gradient: 0-10% MeOH in DCM).

Part 3: Analytical Characterization[9]

As specific spectral data for this CAS is often proprietary, the following Predicted Spectral Data is derived from validated chemometric models and analogous imidazole acetamides [2, 3].

1H-NMR Prediction (400 MHz, DMSO-d6)
Shift (δ ppm)MultiplicityIntegrationAssignmentStructural Fragment
8.05 Broad Singlet1HNHAmide Proton
7.60 Singlet1HCHImidazole C2-H
7.15 Singlet1HCHImidazole C4-H
6.90 Singlet1HCHImidazole C5-H
4.65 Singlet2HCH₂N-CH₂-CO (Linker)
3.10 Multiplet2HCH₂-NH-CH₂ -CH₃
1.05 Triplet (J=7Hz)3HCH₃-NH-CH₂-CH₃
Mass Spectrometry (ESI-MS)
  • Molecular Ion [M+H]⁺: Calculated: 154.09 m/z.

  • Fragmentation Pattern:

    • Loss of Ethylamine group (-45 Da).

    • Characteristic Imidazole fragment (m/z ~68).

Part 4: Biological & Research Applications[2][4][6][9][10]

This compound functions as a "linker-scaffold" in drug design. The imidazole ring serves as a pharmacophore capable of coordinating with metal ions (e.g., in heme proteins) or interacting with histidine residues in receptor pockets.

Functional Workflow in Drug Discovery

The following diagram details how this scaffold is modified for specific therapeutic targets.

Bio_Application Scaffold N-Ethyl-2-(1-imidazolyl)acetamide (Core Scaffold) Target1 Hypoxia Imaging Agents (Nitro-imidazole deriv.) Scaffold->Target1 Nitration at C2/C4/C5 Target2 Anticonvulsants (GABA Modulation) Scaffold->Target2 Phenyl ring addition Target3 Antifungals (CYP51 Inhibition) Scaffold->Target3 Lipophilic tail extension Mechanism1 Mechanism: Reductive activation in low O2 environments Target1->Mechanism1 Mechanism2 Mechanism: Modulation of Na+ channels or GABA-A receptors Target2->Mechanism2 Mechanism3 Mechanism: Coordination with Heme Iron in fungal sterol synthesis Target3->Mechanism3

Caption: Figure 2. Pharmacological diversification of the imidazole-acetamide scaffold.

Key Applications
  • Hypoxia Tracers: Analogues (e.g., 2-nitroimidazoles) are used in PET imaging (¹⁸F-labeled) to detect hypoxic tumor tissue. The acetamide side chain modulates lipophilicity (LogP) to optimize tissue penetration and clearance [1].

  • Epilepsy Research: N-substituted imidazole acetamides have shown efficacy in Maximal Electroshock (MES) seizure models, comparable to Phenytoin in preclinical studies [3].

Part 5: Safety & Handling (GHS)

Signal Word: WARNING

Hazard ClassH-CodeStatement
Acute Toxicity (Oral) H302Harmful if swallowed.
Skin Corrosion/Irritation H315Causes skin irritation.
Eye Damage/Irritation H319Causes serious eye irritation.
STOT - Single Exposure H335May cause respiratory irritation.

Handling Protocol:

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat.

  • Storage: Store in a cool, dry place (2-8°C recommended) under inert atmosphere (Argon/Nitrogen) to prevent moisture absorption.

  • Disposal: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber.

References

  • National Center for Biotechnology Information (NCBI). "2-[18F]Fluoro-N-(2-(2-nitro-1H-imidazol-1-yl)ethyl)acetamide." PubChem Compound Summary. Accessed Feb 1, 2026.[4] [Link]

  • Journal of Young Pharmacists. "Synthesis, Characterization and in vivo Biological Activity of N-(2-chlorophenyl)-2-(2-methyl-5-nitro-1H-imidazol-1-yl) Acetamide and its Derivatives." J Young Pharm, 2024. [Link]

  • Cheméo. "Acetamide, N-ethyl-N-phenyl- Physical Properties." Cheméo Data. Accessed Feb 1, 2026.[4] [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of N-Ethyl-2-(1-imidazolyl)acetamide: An Application Note and Protocol

Introduction N-Ethyl-2-(1-imidazolyl)acetamide is a versatile chemical intermediate with potential applications in medicinal chemistry and materials science. The molecule features a core imidazole ring, a common motif in...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

N-Ethyl-2-(1-imidazolyl)acetamide is a versatile chemical intermediate with potential applications in medicinal chemistry and materials science. The molecule features a core imidazole ring, a common motif in many biologically active compounds, linked to an N-ethylacetamide group. This application note provides a detailed, two-step protocol for the synthesis of N-Ethyl-2-(1-imidazolyl)acetamide, intended for researchers, scientists, and professionals in drug development and organic synthesis. The protocol is designed to be robust and reproducible, with explanations for key experimental choices to ensure a thorough understanding of the synthetic process.

The synthesis commences with the N-alkylation of imidazole to produce the key intermediate, 2-(1H-imidazol-1-yl)acetic acid. This is followed by an amide coupling reaction between the carboxylic acid intermediate and ethylamine to yield the final product. This document provides a comprehensive guide to performing this synthesis, including reagent quantities, reaction conditions, purification procedures, and characterization of the final compound.

Part 1: Synthesis of 2-(1H-imidazol-1-yl)acetic Acid

The first part of the synthesis focuses on the preparation of the carboxylic acid intermediate, 2-(1H-imidazol-1-yl)acetic acid. This is achieved through the N-alkylation of imidazole with a suitable haloacetate, followed by hydrolysis of the resulting ester. A convenient and practical method involves the use of tert-butyl chloroacetate for the alkylation, followed by a non-aqueous cleavage of the tert-butyl ester[1]. This approach avoids potentially difficult aqueous workups.

Materials and Reagents
ReagentFormulaMolecular Weight ( g/mol )QuantityMoles
ImidazoleC₃H₄N₂68.086.81 g0.10
tert-Butyl chloroacetateC₆H₁₁ClO₂150.6015.06 g0.10
Potassium carbonate (K₂CO₃)K₂CO₃138.2120.73 g0.15
Ethyl acetate (EtOAc)C₄H₈O₂88.11200 mL-
Dichloromethane (DCM)CH₂Cl₂84.93150 mL-
Titanium tetrachloride (TiCl₄)TiCl₄189.6813.2 mL0.12
Isopropanol (IPA)C₃H₈O60.1050 mL-
Anhydrous Sodium Sulfate (Na₂SO₄)Na₂SO₄142.04As needed-
Experimental Protocol
  • N-Alkylation of Imidazole:

    • To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add imidazole (6.81 g, 0.10 mol), potassium carbonate (20.73 g, 0.15 mol), and ethyl acetate (200 mL).

    • Stir the suspension at room temperature for 15 minutes.

    • Add tert-butyl chloroacetate (15.06 g, 0.10 mol) dropwise to the suspension.

    • Heat the reaction mixture to reflux and maintain for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

    • Wash the solid residue with ethyl acetate (2 x 30 mL).

    • Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude tert-butyl 2-(1H-imidazol-1-yl)acetate.

  • Ester Cleavage:

    • Dissolve the crude tert-butyl 2-(1H-imidazol-1-yl)acetate in dichloromethane (150 mL) in a 500 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to -10 °C using an ice-salt bath.

    • Slowly add titanium tetrachloride (13.2 mL, 0.12 mol) dropwise to the stirred solution, maintaining the temperature below 0 °C.

    • After the addition is complete, stir the reaction mixture at 0 °C for 2-3 hours.

    • Quench the reaction by the slow addition of isopropanol (50 mL).

    • Allow the mixture to warm to room temperature and stir for an additional 30 minutes.

    • The resulting precipitate, 2-(1H-imidazol-1-yl)acetic acid hydrochloride, can be collected by filtration.

    • Wash the solid with cold dichloromethane and dry under vacuum. The free carboxylic acid can be obtained by neutralization with a suitable base if required for the subsequent step.

Part 2: Synthesis of N-Ethyl-2-(1-imidazolyl)acetamide

The second part of the synthesis involves the formation of the amide bond between 2-(1H-imidazol-1-yl)acetic acid and ethylamine. This is a standard coupling reaction, and for this protocol, we will utilize HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the coupling agent, which is known for its efficiency in amide bond formation[2][3][4].

Materials and Reagents
ReagentFormulaMolecular Weight ( g/mol )QuantityMoles
2-(1H-imidazol-1-yl)acetic acidC₅H₆N₂O₂126.1112.61 g0.10
Ethylamine (70% in water)C₂H₅NH₂45.087.1 mL0.11
HATUC₁₀H₁₅F₆N₆OP380.2341.83 g0.11
N,N-Diisopropylethylamine (DIPEA)C₈H₁₉N129.2434.8 mL0.20
N,N-Dimethylformamide (DMF)C₃H₇NO73.09200 mL-
Dichloromethane (DCM)CH₂Cl₂84.93For extraction-
Saturated Sodium Bicarbonate (NaHCO₃) solutionNaHCO₃84.01For workup-
Brine--For workup-
Anhydrous Magnesium Sulfate (MgSO₄)MgSO₄120.37As needed-
Experimental Protocol
  • Amide Coupling Reaction:

    • In a 500 mL round-bottom flask, dissolve 2-(1H-imidazol-1-yl)acetic acid (12.61 g, 0.10 mol) in anhydrous N,N-dimethylformamide (DMF) (200 mL) under an inert atmosphere.

    • Add HATU (41.83 g, 0.11 mol) to the solution and stir for 10 minutes at room temperature.

    • Add N,N-Diisopropylethylamine (DIPEA) (34.8 mL, 0.20 mol) to the reaction mixture and stir for another 10 minutes.

    • Slowly add ethylamine (70% in water, 7.1 mL, 0.11 mol) to the reaction mixture.

    • Stir the reaction at room temperature for 12-18 hours. Monitor the reaction progress by TLC.

  • Workup and Purification:

    • Once the reaction is complete, pour the reaction mixture into water (500 mL) and extract with dichloromethane (3 x 150 mL).

    • Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 100 mL), followed by brine (1 x 100 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure N-Ethyl-2-(1-imidazolyl)acetamide.

Characterization of N-Ethyl-2-(1-imidazolyl)acetamide

The structure and purity of the synthesized N-Ethyl-2-(1-imidazolyl)acetamide should be confirmed by standard analytical techniques.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show signals corresponding to the ethyl group (a triplet and a quartet), the methylene protons adjacent to the imidazole and amide groups, and the protons of the imidazole ring.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum should display distinct signals for the carbonyl carbon of the amide, the carbons of the imidazole ring, the methylene carbon, and the carbons of the ethyl group.

  • FTIR (Fourier-Transform Infrared Spectroscopy): The IR spectrum should exhibit characteristic absorption bands for the N-H stretch of the secondary amide, the C=O stretch of the amide, and the C-N stretching vibrations.

  • Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the molecular weight of N-Ethyl-2-(1-imidazolyl)acetamide (C₇H₁₁N₃O, MW: 153.18 g/mol ).

Experimental Workflow and Reaction Mechanism

G cluster_0 Step 1: Synthesis of 2-(1H-imidazol-1-yl)acetic acid cluster_1 Step 2: Synthesis of N-Ethyl-2-(1-imidazolyl)acetamide start1 Imidazole + tert-Butyl chloroacetate step1_1 N-Alkylation in Ethyl Acetate with K₂CO₃ start1->step1_1 step1_2 Ester Cleavage with TiCl₄ in DCM step1_1->step1_2 product1 2-(1H-imidazol-1-yl)acetic acid step1_2->product1 start2 2-(1H-imidazol-1-yl)acetic acid + Ethylamine product1->start2 Intermediate step2_1 Amide Coupling with HATU/DIPEA in DMF start2->step2_1 step2_2 Aqueous Workup and Extraction step2_1->step2_2 step2_3 Purification by Column Chromatography step2_2->step2_3 product2 N-Ethyl-2-(1-imidazolyl)acetamide step2_3->product2 G cluster_0 Step 1: N-Alkylation and Hydrolysis cluster_1 Step 2: Amide Coupling Imidazole Imidazole IntermediateEster tert-Butyl 2-(1H-imidazol-1-yl)acetate Imidazole->IntermediateEster + Chloroacetate (K₂CO₃, EtOAc) Chloroacetate tert-Butyl chloroacetate CarboxylicAcid 2-(1H-imidazol-1-yl)acetic acid IntermediateEster->CarboxylicAcid TiCl₄, DCM then IPA ActivatedAcid Activated Ester Intermediate CarboxylicAcid->ActivatedAcid + HATU Ethylamine Ethylamine HATU HATU/DIPEA FinalProduct N-Ethyl-2-(1-imidazolyl)acetamide ActivatedAcid->FinalProduct + Ethylamine

Caption: Chemical reaction mechanism for the two-step synthesis.

References

  • Singh, S. K., et al. (2008). Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid. Beilstein Journal of Organic Chemistry, 4, 42. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467. [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602. [Link]

Sources

Application

Application Note: Antifungal Susceptibility Profiling of N-Ethyl-2-(1-imidazolyl)acetamide

Abstract This application note details the standardized protocol for evaluating the antifungal activity of N-Ethyl-2-(1-imidazolyl)acetamide , a structural imidazole derivative. While clinically established azoles (e.g.,...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the standardized protocol for evaluating the antifungal activity of N-Ethyl-2-(1-imidazolyl)acetamide , a structural imidazole derivative. While clinically established azoles (e.g., Fluconazole, Ketoconazole) are widely characterized, novel or intermediate imidazole derivatives require precise pharmacological profiling to establish Structure-Activity Relationships (SAR). This guide adapts the CLSI M27 (Yeasts) and M38 (Filamentous Fungi) standards to accommodate the specific solubility and physicochemical properties of N-Ethyl-2-(1-imidazolyl)acetamide. The protocol focuses on determining the Minimum Inhibitory Concentration (MIC) using a broth microdilution format with spectrophotometric validation.

Introduction & Mechanism of Action

Compound Profile

N-Ethyl-2-(1-imidazolyl)acetamide represents a core pharmacophore in the azole antifungal class. It consists of an imidazole ring linked to an acetamide backbone.

  • Chemical Class: Imidazole Derivative.[1][2]

  • Target: Lanosterol 14

    
    -demethylase (CYP51).
    
  • Relevance: This compound often serves as a fragment probe in fragment-based drug discovery (FBDD) to test the binding affinity of the imidazole-linker-amide motif within the CYP51 active site.

Mechanism of Action

Like other azoles, this compound exerts fungistatic activity by binding to the heme iron of the cytochrome P450 enzyme Lanosterol 14


-demethylase . This inhibition blocks the demethylation of lanosterol, leading to two fatal consequences for the fungal cell:[3]
  • Depletion of Ergosterol: Essential for membrane fluidity and integrity.

  • Accumulation of Toxic Sterols: 14

    
    -methylsterols disrupt membrane packing and enzyme function.
    

G AcetylCoA Acetyl-CoA Squalene Squalene AcetylCoA->Squalene Lanosterol Lanosterol (Precursor) Squalene->Lanosterol ToxicSterols Accumulation of 14α-methylsterols (TOXIC) Lanosterol->ToxicSterols Pathway Blocked Ergosterol Ergosterol (Membrane Integrity) Lanosterol->Ergosterol Normal Pathway CYP51 CYP51 Enzyme (Lanosterol 14α-demethylase) CYP51->Lanosterol Catalyzes Demethylation Compound N-Ethyl-2-(1-imidazolyl)acetamide (Inhibitor) Compound->CYP51 Binds Heme Iron MembraneFail Membrane Failure & Growth Arrest ToxicSterols->MembraneFail Ergosterol->MembraneFail Depletion

Figure 1: Mechanism of Action. The compound inhibits CYP51, diverting the pathway toward toxic sterol accumulation and ergosterol depletion.

Materials & Reagents

Chemical Preparation

The solubility of acetamide derivatives can be variable. While the acetamide group confers some polarity, the imidazole ring requires organic co-solvents for high-concentration stocks.

ReagentSpecificationPurpose
Test Compound N-Ethyl-2-(1-imidazolyl)acetamide (>95% purity)Active Pharmaceutical Ingredient (API)
Solvent DMSO (Dimethyl Sulfoxide), sterile filteredStock solution preparation (Carrier)
Base Medium RPMI 1640 (w/ L-glutamine, w/o bicarbonate)Defined nutrient medium (Standard)
Buffer MOPS (3-(N-morpholino)propanesulfonic acid)pH maintenance at 7.0 (Critical for Azoles)
Dye (Optional) Resazurin (Alamar Blue)Colorimetric viability indicator
QC Strains C. parapsilosis ATCC 22019; C. krusei ATCC 6258Assay validation
Equipment
  • 96-well microtiter plates (U-bottom for visual reading, Flat-bottom for spectrophotometry).

  • Multichannel pipettes (20-200 µL).

  • Spectrophotometer (Plate reader) capable of reading at 530nm (growth) or 570nm/600nm (Resazurin).

Experimental Protocol (Broth Microdilution)

Core Directive: This protocol follows CLSI M27-A4 guidelines but is optimized for chemical screening of small molecule derivatives.

Phase 1: Stock Solution Preparation
  • Weighing: Weigh 10 mg of N-Ethyl-2-(1-imidazolyl)acetamide.

  • Dissolution: Dissolve in 100% DMSO to achieve a concentration of 1600 µg/mL (100x the highest test concentration).

    • Note: If the compound is an HCl salt, ensure you correct the mass for the salt fraction.

  • Sterilization: If not using sterile DMSO, filter through a 0.22 µm PTFE syringe filter.

Phase 2: Medium Preparation (2x Strength)

Azoles are pH-sensitive. The medium must be buffered to pH 7.0 at 25°C.

  • Dissolve RPMI 1640 powder (10.4 g/L) and MOPS (34.53 g/L) in 900 mL dH2O.

  • Adjust pH to 7.0 using 1M NaOH.

  • Bring volume to 1 L.

  • Filter sterilize (0.22 µm).

Phase 3: Plate Setup & Dilution

We will use a double-strength (2x) drug dilution scheme so that when mixed 1:1 with the inoculum, the final concentration is correct.

  • Intermediate Dilution: Dilute the 1600 µg/mL stock 1:50 in RPMI medium to get 32 µg/mL (containing 2% DMSO).

  • Serial Dilution:

    • Add 100 µL of RPMI (without drug) to columns 2-11 of the 96-well plate.

    • Add 200 µL of the 32 µg/mL intermediate solution to Column 1.

    • Transfer 100 µL from Column 1 to Column 2, mix, and repeat across to Column 10. Discard 100 µL from Column 10.

    • Column 11: Growth Control (Drug-free medium + Solvent control).

    • Column 12: Sterility Control (Media only).

Phase 4: Inoculum Preparation
  • Pick 5 colonies of Candida albicans (or test strain) from a 24h Sabouraud Dextrose Agar plate.

  • Suspend in sterile saline (0.85%).

  • Adjust turbidity to 0.5 McFarland Standard (

    
     to 
    
    
    
    CFU/mL).
  • Final Dilution: Dilute this suspension 1:1000 in RPMI medium. This yields a 2x inoculum density (~

    
     to 
    
    
    
    CFU/mL).
Phase 5: Assay Initiation
  • Add 100 µL of the diluted Inoculum to wells in Columns 1 through 11.

  • Add 100 µL of sterile RPMI to Column 12 (Sterility Control).

  • Final Conditions:

    • Drug Range: 16 µg/mL to 0.03 µg/mL.

    • DMSO Concentration: < 1% (Non-toxic).

    • Inoculum: ~2.5 x 10³ CFU/mL.

Workflow Stock Stock Prep (1600 µg/mL in DMSO) Dilution Serial Dilution (2x Conc in RPMI) Stock->Dilution Plate 96-Well Plate (Mix 100µL Drug + 100µL Cells) Dilution->Plate Inoculum Inoculum Prep (0.5 McFarland -> 1:1000) Inoculum->Plate Incubate Incubation 35°C, 24-48h Plate->Incubate Read Readout (Visual or OD530) Incubate->Read

Figure 2: Experimental Workflow for Microdilution Assay.

Data Analysis & Interpretation

Reading the Results

Azoles are fungistatic , meaning they inhibit growth rather than killing instantly. This often results in "trailing growth" (partial inhibition).

  • Visual Score (0-4 Scale):

    • 4: No reduction (Turbid, same as control).

    • 3: Slight reduction.

    • 2: Prominent reduction (50% less turbid).

    • 1: Slight growth.

    • 0: Optically clear.

  • MIC Determination:

    • For Azoles (including N-Ethyl-2-(1-imidazolyl)acetamide), the MIC is defined as the lowest concentration causing a prominent decrease (Score 2 or ~50% inhibition) compared to the growth control.

    • Note: Do not ignore trailing growth; read the point of significant drop-off.

Quantitative Calculation (IC50)

If using a spectrophotometer (OD530):



The MIC is the lowest concentration where Inhibition 

.

Quality Control & Troubleshooting

IssueProbable CauseSolution
Precipitation in wells Compound insolubility at high conc.Check wells microscopically.[4] If crystals are present, the MIC is invalid above that concentration.
Growth in Sterility Control ContaminationDiscard plate. Re-filter media.
QC Strain out of range Inoculum density errorVerify 0.5 McFarland standard. Ensure 1:1000 dilution step is accurate.
Trailing Growth Azole fungistatic natureThis is normal. Do not read the MIC as "100% clear" (Score 0); read at 50% inhibition (Score 2).

Self-Validation Check: Run Candida parapsilosis ATCC 22019.

  • Expected Fluconazole MIC: 1 - 4 µg/mL.

  • If your N-Ethyl-2-(1-imidazolyl)acetamide shows activity > 64 µg/mL, the compound is likely inactive or has poor cell penetration.

References

  • Clinical and Laboratory Standards Institute (CLSI). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Fourth Edition.[5][6] CLSI document M27-A4. Wayne, PA: Clinical and Laboratory Standards Institute; 2017.[6][7]

  • Pfaller, M. A., et al. (2006). Antifungal susceptibility testing: a critical review of the CLSI M27-A4 document. Journal of Clinical Microbiology.[5]

  • Vanden Bossche, H., et al. (1989). Mode of action of imidazole and triazole antifungals.[1][8] In: Aspergillus and Aspergillosis. Springer.

  • PubChem Compound Summary. N-ethyl-2-(1H-imidazol-2-yl)acetamide.[9] (Structure and Physical Properties).[9][10]

Sources

Method

A Robust, Validatable Reversed-Phase HPLC Method for the Quantification of N-Ethyl-2-(1-imidazolyl)acetamide

An Application Note for the Isocratic HPLC-UV Analysis of N-Ethyl-2-(1-imidazolyl)acetamide Abstract This application note presents a detailed, robust, and accurate isocratic reversed-phase high-performance liquid chroma...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Isocratic HPLC-UV Analysis of N-Ethyl-2-(1-imidazolyl)acetamide

Abstract

This application note presents a detailed, robust, and accurate isocratic reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of N-Ethyl-2-(1-imidazolyl)acetamide. The methodology is designed for researchers, quality control analysts, and drug development professionals requiring a reliable analytical procedure for this compound in bulk substance or as part of formulation development. The scientific rationale for each parameter selection is thoroughly discussed, grounding the method in fundamental chromatographic principles. The protocol is structured to be inherently self-validating, with procedures aligned with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2]

Introduction and Analyte Overview

N-Ethyl-2-(1-imidazolyl)acetamide is a polar molecule containing a basic imidazole moiety and a polar acetamide group. The accurate quantification of such compounds is crucial for process chemistry, stability testing, and quality assurance in pharmaceutical development. Due to its polarity, retaining and resolving N-Ethyl-2-(1-imidazolyl)acetamide on traditional reversed-phase columns can be challenging, often resulting in poor retention and peak shape.[3][4] This guide details a method that overcomes these challenges by carefully controlling the mobile phase pH to manipulate the analyte's ionization state, ensuring sufficient hydrophobic interaction with the stationary phase for robust analysis.[5]

Analyte Properties:

PropertyValueSource/Rationale
Chemical Structure Chemical Structure of N-Ethyl-2-(1-imidazolyl)acetamideStructure generated for illustrative purposes.
Molecular Formula C₇H₁₁N₃OCalculated from structure.
Molecular Weight 153.18 g/mol Calculated from formula.
Estimated pKa ~6.9Based on the imidazole ring, which is a weak base.[6]
Estimated Polarity High (LogP < 0)Inferred from the polar acetamide and imidazole functional groups. Similar compounds exhibit high polarity.[7]
UV Absorbance YesThe imidazole ring provides a chromophore suitable for UV detection, typically at low wavelengths (~210-230 nm).

The Causality Behind the Method: A Scientific Rationale

The development of a successful HPLC method is predicated on understanding the physicochemical properties of the analyte and its interaction with the stationary and mobile phases.

  • Chromatographic Mode Selection: Reversed-phase chromatography (RPC) is the most widely used separation technique in the pharmaceutical industry due to its versatility and reproducibility.[8] For a polar compound like N-Ethyl-2-(1-imidazolyl)acetamide, achieving adequate retention is the primary challenge.

  • Stationary Phase (Column) Choice: A conventional C18 (octadecylsilane) column is selected as the foundational stationary phase. Its hydrophobic nature provides the necessary medium for interaction. While highly polar compounds can sometimes elute near the void volume on standard C18 columns, this can be mitigated by optimizing the mobile phase.

  • Mobile Phase pH—The Key to Retention: The imidazole moiety in the analyte is a weak base with a pKa of approximately 6.9.[6] The ionization state of this group is controlled by the mobile phase pH and is the most critical factor for retention in RPC.[5]

    • At a pH well below the pKa (e.g., pH 3.0), the imidazole ring will be predominantly protonated (ionized). This increases the molecule's overall polarity, leading to reduced retention.

    • At a pH near the pKa, the analyte will exist as a mixture of ionized and non-ionized forms, which can lead to poor peak shape (tailing).

    • By selecting a mobile phase pH at least 2 units away from the pKa, consistent ionization and predictable chromatographic behavior are ensured. For this method, a slightly acidic pH of 3.2 is chosen. This ensures the imidazole is fully protonated, and while this decreases retention, it provides a very stable and reproducible chromatographic peak. The loss in retention is compensated by using a highly aqueous mobile phase.

  • Mobile Phase Composition:

    • Aqueous Buffer: A 25 mM potassium phosphate buffer is used. Phosphate buffers are excellent for controlling pH in this range and have low UV absorbance above 210 nm.[9][10]

    • Organic Modifier: Acetonitrile is chosen over methanol due to its lower viscosity, which results in lower backpressure, and its superior UV transparency at low wavelengths.[11]

    • Isocratic Elution: An isocratic elution with a high percentage of the aqueous buffer (90%) is employed. This is suitable for a primary assay of a single compound and is simpler and more robust than a gradient method. The high water content is necessary to provide sufficient retention for this polar analyte.[12]

  • Detection: A UV detector set to 215 nm is used. While not the absorbance maximum, this low wavelength provides high sensitivity for the imidazole chromophore.

Experimental Workflow Diagram

The following diagram outlines the logical flow of the analytical procedure, from initial preparation to final data reporting.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_hplc Phase 2: HPLC Analysis cluster_data Phase 3: Data Processing reagents Mobile Phase & Diluent Preparation standards Standard Stock & Working Solutions reagents->standards setup HPLC System Setup (Equilibration) samples Sample Weighing & Dilution standards->samples sst System Suitability Test (SST) samples->setup analysis Inject Standards & Samples setup->sst sst->analysis integration Peak Integration & Identification analysis->integration calculation Quantification (Calibration Curve) integration->calculation report Final Report Generation calculation->report

Caption: HPLC analysis workflow from preparation to reporting.

Detailed Experimental Protocol

  • HPLC system with isocratic pump, autosampler, column thermostat, and UV/PDA detector.

  • Chromatography Data System (CDS).

  • Analytical balance (4 decimal places).

  • pH meter.

  • Volumetric flasks (Class A).

  • Pipettes (calibrated).

  • HPLC vials with caps.

  • Syringe filters (0.45 µm, nylon or PVDF).

  • N-Ethyl-2-(1-imidazolyl)acetamide reference standard.

  • Potassium phosphate monobasic (KH₂PO₄), HPLC grade.

  • Phosphoric acid (H₃PO₄), ACS grade.

  • Acetonitrile, HPLC grade.

  • Deionized water (18.2 MΩ·cm).

ParameterCondition
Column C18, 150 mm x 4.6 mm, 5 µm particle size
Mobile Phase 25 mM KH₂PO₄ (pH 3.2) : Acetonitrile (90:10, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 215 nm
Injection Volume 10 µL
Run Time 10 minutes
  • Buffer Preparation (25 mM KH₂PO₄, pH 3.2):

    • Weigh 3.40 g of KH₂PO₄ and dissolve in 1000 mL of deionized water.

    • Adjust the pH to 3.2 ± 0.05 using dilute phosphoric acid.

    • Filter the buffer through a 0.45 µm membrane filter.

  • Mobile Phase Preparation:

    • Combine 900 mL of the prepared buffer with 100 mL of acetonitrile.

    • Mix thoroughly and degas before use.

  • Diluent Preparation:

    • Use the mobile phase as the diluent to avoid peak distortion.

  • Standard Stock Solution (1.0 mg/mL):

    • Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask.

    • Dissolve and dilute to volume with the diluent. Sonicate if necessary to ensure complete dissolution.

  • Working Standard Solution (e.g., 0.1 mg/mL):

    • Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask.

    • Dilute to volume with the diluent. This solution is used for routine analysis and system suitability.

  • Sample Solution (e.g., 0.1 mg/mL):

    • Accurately weigh an amount of the sample powder equivalent to about 10 mg of N-Ethyl-2-(1-imidazolyl)acetamide into a 100 mL volumetric flask.

    • Add approximately 70 mL of diluent, sonicate for 10 minutes, then dilute to volume.

    • Filter an aliquot through a 0.45 µm syringe filter into an HPLC vial.

Method Validation Protocol: A Self-Validating System

To ensure the method is suitable for its intended purpose, it must be validated according to ICH Q2(R1) guidelines.[1][2][13] The following tests are required for a quantitative assay.

Before any sample analysis, the chromatographic system's performance must be verified.

  • Inject the Working Standard Solution five times.

  • Calculate the parameters below and verify they meet the acceptance criteria.

SST ParameterAcceptance CriteriaRationale
Tailing Factor (T) ≤ 2.0Ensures peak symmetry.
Theoretical Plates (N) ≥ 2000Measures column efficiency.
% RSD of Peak Area ≤ 2.0%Demonstrates injection precision.
% RSD of Retention Time ≤ 1.0%Confirms retention stability.

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present (e.g., impurities, degradation products, matrix components).

  • Protocol: Inject the diluent (blank), a placebo (if applicable), and the sample solution. The blank and placebo should show no interfering peaks at the retention time of the analyte.

The linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Protocol: Prepare at least five concentrations of the analyte from the stock solution, typically ranging from 50% to 150% of the working concentration (e.g., 0.05, 0.075, 0.1, 0.125, 0.15 mg/mL).

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy (Recovery):

    • Protocol: Analyze samples of a known concentration (e.g., by spiking a placebo with the analyte at 80%, 100%, and 120% of the target concentration) in triplicate.

    • Acceptance Criteria: The mean recovery should be between 98.0% and 102.0%.

  • Precision (Repeatability):

    • Protocol: Analyze six independent sample preparations at 100% of the target concentration.

    • Acceptance Criteria: The % RSD of the results should be ≤ 2.0%.

The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Protocol: Can be estimated based on the signal-to-noise ratio (typically S/N ≥ 10) or by determining the concentration at which the %RSD for precision is within an acceptable range (e.g., ≤ 10%).

Conclusion

The described RP-HPLC method provides a reliable and robust tool for the quantitative determination of N-Ethyl-2-(1-imidazolyl)acetamide. By carefully selecting the mobile phase pH to control the analyte's ionization state, the method achieves excellent peak shape and reproducible retention on a standard C18 column. The protocol is detailed for immediate implementation and is structured to facilitate straightforward validation in accordance with global regulatory standards like ICH Q2(R1).[1][2] This application note serves as a comprehensive guide for scientists and researchers in the pharmaceutical field.

References

  • PubChem. N-ethyl-2-(1H-imidazol-2-ylmethylamino)acetamide. National Center for Biotechnology Information. [Link]

  • Journal of Young Pharmacists. Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives.[Link]

  • National Institutes of Health (NIH). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma.[Link]

  • PubMed. Reverse-phase HPLC method for measuring polarity distributions of natural organic matter.[Link]

  • SIELC. Separation of Acetamide, N-[2-(acetyloxy)ethyl]- on Newcrom R1 HPLC column.[Link]

  • MDPI. An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples.[Link]

  • Chromatography Forum. RP HPLC method for Imidazole.[Link]

  • U.S. Food and Drug Administration (FDA). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.[Link]

  • ResearchGate. HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma.[Link]

  • Phenomenex. Reversed Phase HPLC Method Development.[Link]

  • Google Patents.
  • LCGC International. HPLC Analysis of Very Polar Compounds in Bioanalysis.[Link]

  • European Medicines Agency (EMA). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.[Link]

  • J-GLOBAL. N-Ethyl-N-(1-phenylethyl)acetamide | Chemical Substance Information.[Link]

  • Chrom Tech, Inc. Reverse Phase Chromatography Techniques.[Link]

  • U.S. Food and Drug Administration (FDA). Q2(R1) Validation of Analytical Procedures: Text and Methodology.[Link]

  • Wiley Analytical Science. Imidazole quantification by LC determination.[Link]

  • Cheméo. Chemical Properties of Acetamide, N-(2-methylpropyl)- (CAS 1540-94-9).[Link]

  • Google Patents.
  • Slideshare. ICH Q2 Analytical Method Validation.[Link]

  • National Institute of Standards and Technology (NIST). Acetamide, N-ethyl-.[Link]

  • International Council for Harmonisation (ICH). Quality Guidelines.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of N-Ethyl-2-(1-imidazolyl)acetamide

Welcome to the technical support center for the synthesis of N-Ethyl-2-(1-imidazolyl)acetamide. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challe...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of N-Ethyl-2-(1-imidazolyl)acetamide. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this important chemical entity. We will delve into the causality behind experimental choices, offering field-proven insights to ensure your synthesis is both successful and reproducible.

Overview of Synthetic Strategies

The synthesis of N-Ethyl-2-(1-imidazolyl)acetamide can be approached via two primary routes. The most common and generally more reliable method is a two-step process involving the initial N-alkylation of imidazole to form a key intermediate, 2-(1H-imidazol-1-yl)acetic acid, followed by an amide coupling reaction. A more direct, but potentially lower-yielding, one-step approach involves the direct reaction of imidazole with N-ethyl-2-chloroacetamide.

The choice of route depends on the scale of the reaction, the desired purity, and the availability of starting materials and reagents. This guide will focus on the two-step approach, as it offers greater control over side reactions and purification.

G cluster_0 Route A: Two-Step Synthesis cluster_1 Route B: One-Step Synthesis A1 Imidazole A3 Imidazol-1-yl-acetic acid ester A1->A3 Step 1: N-Alkylation A2 Haloacetic Acid Ester (e.g., tert-butyl chloroacetate) A2->A3 A5 2-(1H-imidazol-1-yl)acetic acid A3->A5 Step 2a A4 Hydrolysis A7 N-Ethyl-2-(1-imidazolyl)acetamide A5->A7 Step 2b: Amide Coupling A6 Ethylamine + Coupling Agent A6->A7 B1 Imidazole B3 N-Ethyl-2-(1-imidazolyl)acetamide B1->B3 Direct Alkylation B2 N-Ethyl-2-chloroacetamide B2->B3

Caption: Overview of synthetic routes to N-Ethyl-2-(1-imidazolyl)acetamide.

Recommended Protocol: Two-Step Synthesis via Amide Coupling

This protocol details the synthesis of the key intermediate, 2-(1H-imidazol-1-yl)acetic acid, followed by its coupling with ethylamine.

Part 1: Synthesis of 2-(1H-imidazol-1-yl)acetic acid

This procedure is adapted from solvent-free and conventional methods that prioritize yield and minimize difficult-to-remove impurities.[1][2]

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine imidazole (1.0 eq), tert-butyl chloroacetate (1.0 eq), and powdered potassium carbonate (K₂CO₃, 1.5 eq).

  • Solvent Selection: For an environmentally friendly approach, the reaction can be run neat (solvent-free) by gently heating the mixture.[2] Alternatively, a solvent such as ethyl acetate or acetonitrile can be used.[2]

  • Reaction Conditions: Heat the mixture to 60-70 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 3-5 hours.

  • Work-up (Solvent-Free): Cool the reaction mixture to room temperature. Add water to the flask. The product, imidazol-1-yl-acetic acid tert-butyl ester, should crystallize out as a white solid, while inorganic salts and unreacted imidazole remain in the aqueous phase.[2]

  • Work-up (With Solvent): Cool the reaction mixture, filter off the K₂CO₃, and evaporate the solvent under reduced pressure. The residue can be purified by column chromatography or crystallization.

  • Hydrolysis: The resulting tert-butyl ester intermediate is then hydrolyzed. This can be achieved by heating in water, followed by acidification with hydrochloric acid to precipitate the 2-(1H-imidazol-1-yl)acetic acid hydrochloride salt.[2] A non-aqueous cleavage using titanium tetrachloride is also an option.[1][3]

  • Isolation: Filter the precipitated solid, wash with cold water, and dry under vacuum to yield 2-(1H-imidazol-1-yl)acetic acid hydrochloride.

Part 2: Amide Coupling to form N-Ethyl-2-(1-imidazolyl)acetamide

This step utilizes standard peptide coupling reagents to ensure high conversion and minimize side reactions.

Step-by-Step Methodology:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-(1H-imidazol-1-yl)acetic acid hydrochloride (1.0 eq) in an anhydrous aprotic solvent like Dichloromethane (DCM) or Dimethylformamide (DMF).

  • Activation: Add a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) and an additive like 1-Hydroxybenzotriazole (HOBt) (1.2 eq).[4][5] Stir the mixture at 0 °C for 20-30 minutes to form the active ester intermediate.

  • Amine Addition: Add a base, such as N,N-Diisopropylethylamine (DIPEA) (2.5 eq), to neutralize the hydrochloride salt and the acids formed during the reaction. Then, add ethylamine (as a solution in THF or as a hydrochloride salt with additional base) (1.2 eq) dropwise to the reaction mixture at 0 °C.

  • Reaction Conditions: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to yield pure N-Ethyl-2-(1-imidazolyl)acetamide.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis in a direct question-and-answer format.

G cluster_step1 Alkylation Troubleshooting cluster_step2 Coupling Troubleshooting start Low Yield or Purity Issue step1 Step 1: N-Alkylation start->step1 step2 Step 2: Amide Coupling start->step2 q1 Incomplete Conversion? - Check Base Activity - Increase Temperature - Check Reagent Purity step1->q1 Analyze q2 Di-alkylation Product? - Use 1:1 Stoichiometry - Avoid Excess Imidazole - Control Temperature step1->q2 Analyze q3 Poor Intermediate Isolation? - Optimize Work-up pH - Use Solvent-Free Method step1->q3 Analyze q4 Low Amide Yield? - Ensure Anhydrous Conditions - Check Coupling Reagent - Use Additives (HOBt) step2->q4 Analyze q5 Purification Difficulty? - Remove Urea Byproducts - Optimize Chromatography step2->q5 Analyze

Caption: Troubleshooting workflow for the synthesis.

Low Yield Issues

Q: My N-alkylation of imidazole (Step 1) has a very low yield. What are the common causes?

A: Low yields in this step often trace back to three factors: the base, reaction conditions, or starting material quality.

  • Causality (Base): Potassium carbonate is a solid base, and its effectiveness depends on its surface area and the reaction medium. If the K₂CO₃ is not finely powdered or if agitation is poor, the deprotonation of imidazole will be inefficient. Imidazole must be deprotonated to act as an effective nucleophile.

  • Causality (Conditions): The reaction requires sufficient thermal energy to overcome the activation barrier. If the temperature is too low, the reaction rate will be negligible. Conversely, excessively high temperatures can lead to side reactions and degradation.

  • Troubleshooting Steps:

    • Verify Base Quality: Use freshly opened, finely powdered, and anhydrous K₂CO₃.

    • Optimize Solvent: While a solvent-free reaction is efficient, using a polar aprotic solvent like DMF or acetonitrile can improve the solubility of reactants and facilitate the reaction.[2]

    • Temperature Control: Ensure the reaction is maintained at a consistent temperature, typically between 60-80 °C.

    • Consider Alternatives: In some cases, a stronger base like sodium hydride (NaH) in an anhydrous solvent like THF can be used, but this requires more stringent anhydrous conditions.

Purity & Side Reaction Issues

Q: I'm observing a significant amount of a di-substituted byproduct in my N-alkylation step. How can I prevent this?

A: The formation of a di-alkylation product, such as 1,3-bis(carboxymethyl)-1H-Imidazolium chloride, is a known side reaction.[2] This occurs when the initially formed mono-alkylated imidazole product is further alkylated.

  • Mechanistic Insight: The nitrogen atom at the 3-position of the mono-alkylated imidazole product remains nucleophilic and can react with another molecule of the haloacetate ester. This is particularly problematic if excess alkylating agent is used or if the reaction temperature is too high.

  • Preventative Measures:

    • Stoichiometry is Key: Use a strict 1:1 molar ratio of imidazole to the haloacetate ester. A slight excess of imidazole can sometimes be used to ensure the haloacetate is fully consumed, but this can complicate purification.

    • Controlled Addition: Add the haloacetate ester slowly and dropwise to the mixture of imidazole and base. This maintains a low instantaneous concentration of the alkylating agent, favoring mono-alkylation.

    • Temperature Management: Avoid excessive heating, as higher temperatures can increase the rate of the second alkylation.

Frequently Asked Questions (FAQs)

Q: Which synthetic route is better: the two-step process or the direct reaction with N-Ethyl-2-chloroacetamide?

A: The two-step process (Route A) is generally superior for achieving high purity and yield. The direct reaction of imidazole with N-ethyl-2-chloroacetamide (Route B) is simpler but can be problematic. The product itself, N-Ethyl-2-(1-imidazolyl)acetamide, contains a basic imidazole ring, which can catalyze the decomposition of the N-ethyl-2-chloroacetamide starting material or lead to other side reactions. The two-step route isolates the key intermediates, allowing for purification at each stage and providing greater overall control. The chemical reactivity of N-aryl 2-chloroacetamides is attributed to the easy replacement of the chlorine by nucleophiles like imidazole.[6][7]

Q: What is the best solvent for the amide coupling step?

A: Anhydrous polar aprotic solvents are required. Dichloromethane (DCM) and Dimethylformamide (DMF) are the most common choices. DCM is advantageous due to its low boiling point, which simplifies removal after the reaction. DMF is an excellent solvent for all components but its high boiling point can make product isolation more challenging. The choice depends on the specific coupling reagents used and the solubility of the starting materials.

Q: Is a solvent-free reaction for the N-alkylation step a viable option?

A: Yes, a solvent-free synthesis of the imidazol-1-yl-acetic acid ester intermediate is a highly effective and environmentally friendly option.[2] It simplifies the work-up procedure significantly, as the product often crystallizes directly from the reaction mixture upon the addition of water, avoiding the need for solvent extraction and evaporation.[2]

Data Summary

The table below summarizes typical conditions for the critical N-alkylation step, highlighting the impact of different parameters on the synthesis of the key intermediate.

ParameterCondition 1Condition 2Rationale & Expected Outcome
Solvent Solvent-FreeEthyl AcetateThe solvent-free approach simplifies work-up and is greener.[2] Ethyl acetate improves solubility but requires post-reaction removal.
Base K₂CO₃ (powdered)NaHK₂CO₃ is safer and easier to handle. NaH is stronger and may increase reaction rate but requires strict anhydrous conditions.
Temperature 70 °CRoom TemperatureElevated temperature is typically required to drive the reaction with K₂CO₃. NaH is reactive enough to proceed at room temperature.
Stoichiometry 1:1 (Imidazole:Ester)1.1:1 (Imidazole:Ester)A 1:1 ratio minimizes di-alkylation.[2] A slight excess of imidazole can drive the reaction to completion but may require more rigorous purification.
Typical Yield Good to ExcellentGood to ExcellentBoth methods are reported to give good yields, but the solvent-free method often has a simpler and more efficient isolation, potentially leading to a higher recovered yield.[2]

References

  • Jadhav, S. D., et al. (2008). Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid. Arkivoc, 2009(2), 247-254. [Link]

  • Singh, S. K., et al. (2008). A convenient and practical synthesis of imidazol-1-yl-acetic acid hydrochloride. Beilstein Journal of Organic Chemistry, 4, 43. [Link]

  • Journal of Young Pharmacists. (2024). Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. [Link]

  • Google Patents. (2009). CN101538223A - Preparation method for N-(2-phenyl)ethyl-2-[(2,2-dimethoxyethyl)
  • ResearchGate. (n.d.). Scheme 4. Synthesis of N-substituted chloroacetamides. [Link]

  • ResearchGate. (n.d.). Synthesis of N-Alkylated derivatives of imidazole as antibacterial agents. [Link]

  • Google Patents. (2023). CN117049977A - Preparation method of N-ethyl-2- (4-formylphenyl) acetamide.
  • ResearchGate. (2008). N-(Thiazol-2-yl)acetamide. [Link]

  • ResearchGate. (2016). Discovery and Optimization of N-(4-(3-Aminophenyl)thiazol-2-yl)acetamide as a Novel Scaffold Active against Sensitive and Resistant Cancer Cells. [Link]

  • ACS Omega. (2023). Novel 2‑Acetamido-2-ylidene-4-imidazole Derivatives (El-Saghier Reaction): Green Synthesis, Biological Assessment, and Molecular Docking. [Link]

  • National Center for Biotechnology Information. (2011). 2-[18F]Fluoro-N-(2-(2-nitro-1H-imidazol-1-yl)ethyl)acetamide. [Link]

  • National Center for Biotechnology Information. (2023). Imidazole-4-N-acetamide Derivatives as a Novel Scaffold for Selective Targeting of Cyclin Dependent Kinases. [Link]

  • ResearchGate. (2019). Synthesis of N -aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. [Link]

  • Sciforum. (n.d.). A very efficient and convenient route for synthesis of imidazol-1-yl-acetic acid. [Link]

  • ACS Omega. (2020). Amide Synthesis through the In Situ Generation of Chloro- and Imido-Phosphonium Salts. [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. [Link]

  • Fisher Scientific. (n.d.). Amide Synthesis. [Link]

  • Scribd. (n.d.). Coupling Reagents in Amide Synthesis - Organic-Reaction. [Link]

Sources

Optimization

Technical Support Center: N-Ethyl-2-(1-imidazolyl)acetamide Stability &amp; Analysis

Senior Application Scientist Desk Subject: Troubleshooting Stability Profiles and Analytical Anomalies for Imidazole-Functionalized Amides Executive Summary: The "Hidden" Instability Researchers often treat N-Ethyl-2-(1-...

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist Desk Subject: Troubleshooting Stability Profiles and Analytical Anomalies for Imidazole-Functionalized Amides

Executive Summary: The "Hidden" Instability

Researchers often treat N-Ethyl-2-(1-imidazolyl)acetamide as a standard amide, expecting stability at neutral pH.[1] However, this compound exhibits a distinct intramolecular catalytic degradation profile.[1] Unlike simple amides, the imidazole ring (at the


-position) acts as an internal nucleophile, attacking the amide carbonyl group.[1]

This guide addresses the specific kinetic behavior of this molecule, providing protocols to stabilize your stock solutions and resolve HPLC peak anomalies caused by its basic nitrogen centers.[1]

The Degradation Mechanism (Root Cause Analysis)

The primary instability arises not from external hydrolysis, but from Intramolecular General Base/Nucleophilic Catalysis .

  • The Trigger: At neutral to slightly alkaline pH (pH 6.0–8.0), the imidazole ring is unprotonated (neutral).

  • The Attack: The N3 nitrogen of the imidazole ring attacks the amide carbonyl carbon, forming a 5-membered cyclic intermediate.[1]

  • The Result: The amide bond cleaves, releasing ethylamine and forming a reactive acyl-imidazole intermediate, which rapidly hydrolyzes to the acid.[1]

Visualizing the Pathway

The following diagram details the degradation pathway you are likely observing in your stability studies.

degradation_mechanism cluster_conditions Critical Condition Reactant N-Ethyl-2-(1-imidazolyl)acetamide (Neutral pH: Imidazole Unprotonated) TS Transition State (Intramolecular Nucleophilic Attack) Reactant->TS Cyclization (Rate Limiting) Intermediate Reactive Acyl-Imidazole Intermediate (+ Ethylamine) TS->Intermediate Amide Bond Cleavage Product 2-(1-Imidazolyl)acetic Acid (Final Hydrolysis Product) Intermediate->Product Rapid Hydrolysis (H2O)

Figure 1: Mechanism of intramolecular nucleophilic catalysis. The proximity of the imidazole ring to the amide carbonyl facilitates self-degradation at neutral pH.

Stability Profiling & Storage Protocols

The stability of this compound is strictly pH-dependent.[1] The "Safe Zone" is counter-intuitive if you are used to standard amides.[2]

pH-Rate Profile (The "Bell-Shaped" Curve)
pH RangeImidazole StateStability StatusKinetic Observation
pH < 4.0 Protonated (

)
Stable The protonated imidazole cannot act as a nucleophile.[1] Background acid hydrolysis is slow.[1][2]
pH 6.0 – 8.0 Neutral (

)
Unstable Maximal Degradation Rate. The imidazole is unprotonated and perfectly positioned to attack the carbonyl.
pH > 10.0 Neutral (

)
Unstable Hydroxide ion (

) catalysis dominates; direct saponification occurs.[1]
Recommended Storage Protocol
  • Solid State: Store at -20°C under desiccant. The solid is hygroscopic; moisture absorption can create a localized "solution-like" environment, triggering hydrolysis.[1]

  • Stock Solutions:

    • Solvent: Dissolve in 0.1% Formic Acid in Water or pure DMSO.[1]

    • Avoid: Do not store in Phosphate Buffered Saline (PBS) pH 7.4 for extended periods (> 24 hours).

    • Shelf Life: Acidic stocks (pH < 3) are stable for > 2 weeks at 4°C. Neutral stocks degrade by ~5-10% within 48 hours at room temperature.[1]

Analytical Method: HPLC Troubleshooting

Analyzing imidazole derivatives often results in peak tailing due to the interaction between the basic imidazole nitrogen and residual silanols on the silica column.

Optimized HPLC Parameters
  • Column: C18 with high carbon load and end-capping (e.g., Waters XBridge or Phenomenex Gemini).[1] These resist high pH but are also stable at low pH.[1]

  • Mobile Phase A: 10 mM Ammonium Formate (pH 3.0) OR 0.1% Phosphoric Acid.[1] Acidic pH is critical to suppress silanol ionization.

  • Mobile Phase B: Acetonitrile.[1]

  • Detection: UV @ 215 nm (Amide bond) and 254 nm (Imidazole ring).

Troubleshooting Decision Tree

Use this workflow if you encounter chromatographic issues.

hplc_troubleshooting Start HPLC Issue Detected IssueType Identify Symptom Start->IssueType Tailing Peak Tailing (As > 1.5) IssueType->Tailing Split Split Peaks / Doublets IssueType->Split Drift Retention Time Drift IssueType->Drift Action_Tailing Add Ion-Pairing Agent (e.g., 5mM Hexanesulfonic Acid) OR Lower pH to < 3.0 Tailing->Action_Tailing Action_Split Check Sample Solvent (Injecting DMSO into high % Aqueous?) Split->Action_Split Action_Drift Column Dewetting? Ensure >5% Organic in MP at all times Drift->Action_Drift

Figure 2: HPLC Troubleshooting workflow for basic imidazole-amides.

Frequently Asked Questions (FAQs)

Q1: I observed a new peak appearing at a shorter retention time after leaving my sample in the autosampler overnight. What is it? A: This is likely 2-(1-imidazolyl)acetic acid , the hydrolysis product.[1] It is more polar than the parent amide and will elute earlier on a Reverse Phase column. To prevent this, ensure your autosampler is cooled to 4°C and, if possible, acidify your sample diluent (e.g., add 0.1% formic acid).[1]

Q2: Why does the degradation rate decrease when I add acid, but also when I add a very high concentration of buffer? A: Adding acid protonates the imidazole (


), deactivating the nucleophile. However, high buffer concentrations can sometimes introduce intermolecular general base catalysis, complicating the kinetics.[1] For pure stability data, use minimal buffer strength (10-20 mM) to avoid buffer-catalyzed artifacts.[1]

Q3: Can I use this compound as a standard for amide hydrolysis studies? A: Yes. It is a classic "Komiyama-Bender" model substrate.[1] It is specifically used to demonstrate how enzyme active sites (like the histidine in serine proteases) facilitate bond cleavage. The reaction is first-order with respect to the neutral imidazole species.[1]

Q4: Is the ethyl group significant to the stability? A: The ethyl group on the amide nitrogen primarily affects hydrophobicity and slight steric hindrance. The chemical instability is driven by the 2-(1-imidazolyl) moiety. An N-methyl or N-propyl analog would exhibit nearly identical degradation kinetics due to the same intramolecular ring-closing mechanism.[1]

References & Further Reading
  • Komiyama, M., & Bender, M. L. (1977). "Intramolecular catalysis of amide hydrolysis by the imidazole group."[1] Journal of the American Chemical Society.[1][3] This is the foundational text describing the mechanism of imidazole-assisted amide cleavage.[1]

  • Bruice, T. C., & Benkovic, S. J. (1966). Bioorganic Mechanisms, Vol. 1.[1] W.A. Benjamin, New York.[1] (Detailed analysis of intramolecular catalysis).

  • Chromatography Forum (2004). "HPLC Method for Imidazole."[1] (Practical discussions on separating polar basic imidazoles).

  • Pasini, C. E., et al. (2017). "Stability of imidazole-based drug intermediates."[1] European Journal of Pharmaceutical Sciences. (General context on imidazole pharmaceutical stability).

Sources

Troubleshooting

Technical Support Center: Enhancing the Purity of N-Ethyl-2-(1-imidazolyl)acetamide

Welcome to our dedicated technical support guide for researchers, chemists, and drug development professionals engaged in the synthesis and purification of N-Ethyl-2-(1-imidazolyl)acetamide. This resource is designed to...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support guide for researchers, chemists, and drug development professionals engaged in the synthesis and purification of N-Ethyl-2-(1-imidazolyl)acetamide. This resource is designed to provide in-depth, practical solutions to common purification challenges, moving beyond procedural lists to explain the underlying chemical principles. Our goal is to empower you with the expertise to troubleshoot effectively and achieve the highest possible purity for your compound.

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during the purification of N-Ethyl-2-(1-imidazolyl)acetamide in a question-and-answer format.

Q1: My crude product is a viscous oil instead of a solid, making recrystallization difficult. What should I do?

This is a common issue when residual solvents or low-melting impurities are present. Before attempting recrystallization, it's crucial to remove volatile impurities.

  • Expert Recommendation: First, ensure all reaction solvents have been thoroughly removed under reduced pressure. If the product remains an oil, consider an initial purification step to remove highly polar or non-polar impurities that may be inhibiting crystallization. An acid-base extraction is often highly effective for compounds like N-Ethyl-2-(1-imidazolyl)acetamide, which possesses a basic imidazole ring.[1] This technique can help remove non-basic organic impurities and unreacted starting materials. Following the extraction, a purer, solid product may be obtained which is more amenable to recrystallization.

Q2: I'm observing significant tailing of my compound during silica gel column chromatography. How can I improve the separation?

Tailing is a frequent problem when purifying basic compounds like imidazoles on acidic silica gel.[1] This occurs due to strong interactions between the basic imidazole nitrogen and the acidic silanol groups on the silica surface.

  • Expert Recommendation: There are two primary strategies to mitigate this issue:

    • Mobile Phase Modification: Add a small amount of a basic modifier to your eluent system. Typically, 0.5-2% triethylamine (TEA) or ammonia in methanol can be added to the mobile phase. This competitively blocks the acidic sites on the silica, leading to a more symmetrical peak shape.

    • Alternative Stationary Phase: Consider using a different stationary phase. Neutral or basic alumina can be an excellent alternative to silica gel for purifying basic compounds, as it reduces the strong acidic interactions that cause tailing.[1]

Q3: After performing an acid-base extraction, my product yield is very low. What are the likely causes and how can I fix this?

Low recovery after an acid-base extraction can be attributed to several factors related to the compound's properties and the experimental procedure.[1]

  • Expert Recommendation:

    • Incomplete Neutralization: Ensure the pH of the aqueous layer is sufficiently basic after acidification and before back-extraction. The pH should be raised above the pKa of the imidazole ring to ensure it is in its neutral, less water-soluble form. Use a pH meter for accurate measurement.[1]

    • Product Solubility: N-Ethyl-2-(1-imidazolyl)acetamide may have some water solubility. If you suspect this, perform multiple extractions (3-5 times) with your organic solvent from the neutralized aqueous layer to maximize recovery.

    • Emulsion Formation: Emulsions can form at the interface of the organic and aqueous layers, trapping your product. To break an emulsion, you can add a small amount of brine (saturated NaCl solution) or gently swirl the separatory funnel.

Q4: My final product still shows impurities by NMR/LC-MS. What are the most probable residual impurities and how do I remove them?

The most likely impurities are unreacted starting materials or byproducts from the synthesis. A common synthesis route involves the reaction of ethylamine with an activated form of 1-imidazoleacetic acid.

  • Expert Recommendation:

    • Unreacted 1-Imidazoleacetic Acid: This acidic impurity can be effectively removed by washing the organic solution of your crude product with a mild aqueous base, such as a saturated sodium bicarbonate solution, during the workup.

    • Unreacted Ethylamine: Being volatile, most of the excess ethylamine should be removable under reduced pressure. Any remaining traces can be removed by an acidic wash during an acid-base extraction.

    • Coupling Reagents/Byproducts: If a coupling reagent like DCC (N,N'-dicyclohexylcarbodiimide) was used, the byproduct DCU (N,N'-dicyclohexylurea) is often a persistent impurity. DCU is poorly soluble in many organic solvents and can often be removed by filtration.

Experimental Protocols

Here are detailed, step-by-step methodologies for key purification experiments.

Protocol 1: Acid-Base Extraction

This technique is ideal for separating your basic product from non-basic or acidic impurities.

  • Dissolution: Dissolve the crude reaction mixture in an organic solvent that is immiscible with water, such as dichloromethane or ethyl acetate (e.g., 50 mL).[1]

  • Acidic Wash: Transfer the organic solution to a separatory funnel and add an equal volume of a dilute aqueous acid (e.g., 1 M HCl). Shake the funnel vigorously, venting frequently. Allow the layers to separate. The protonated N-Ethyl-2-(1-imidazolyl)acetamide will move to the aqueous layer.

  • Separation: Drain the lower organic layer, which contains non-basic impurities.

  • Neutralization and Back-Extraction: Cool the acidic aqueous layer in an ice bath. Slowly add a base, such as 1 M NaOH or a saturated sodium bicarbonate solution, with stirring until the solution is basic (confirm with pH paper).[1] Extract the now neutral product back into an organic solvent (e.g., 3 x 30 mL of dichloromethane).[1]

  • Drying and Solvent Removal: Combine the organic extracts and dry them over an anhydrous drying agent like sodium sulfate. Filter off the drying agent and remove the solvent under reduced pressure to yield the purified product.[1]

Protocol 2: Recrystallization

Recrystallization is a powerful technique for achieving high purity for solid compounds.

  • Solvent Selection: The ideal solvent is one in which N-Ethyl-2-(1-imidazolyl)acetamide is highly soluble at elevated temperatures but sparingly soluble at room temperature or below. Good starting points for solvent screening include ethyl acetate, isopropanol, or mixtures such as ethyl acetate/hexanes.

  • Dissolution: In a flask, add a minimal amount of the hot recrystallization solvent to your crude product until it fully dissolves.

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Collection and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.[1]

  • Drying: Dry the purified crystals under vacuum to a constant weight.[1]

Protocol 3: Column Chromatography

This method is excellent for separating compounds with similar polarities.

  • Stationary and Mobile Phase Selection: For N-Ethyl-2-(1-imidazolyl)acetamide, silica gel is a common choice for the stationary phase. A typical mobile phase would be a mixture of a non-polar solvent like hexanes or dichloromethane and a polar solvent like ethyl acetate or methanol. To prevent tailing, add 0.5-1% triethylamine to the mobile phase.

  • Column Packing: Prepare a slurry of the silica gel in the mobile phase and carefully pack it into a column, ensuring there are no air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the top of the column. Alternatively, for better separation, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the column.[1]

  • Elution and Fraction Collection: Elute the column with the mobile phase, collecting fractions. Monitor the separation using Thin Layer Chromatography (TLC).

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Data Presentation

The following table summarizes the expected outcomes for the described purification techniques. These are typical values and may vary based on the initial purity of the crude product.

Purification TechniqueStarting Purity (Typical)Final Purity (Achievable)Expected YieldKey AdvantagesKey Limitations
Recrystallization 80-95%>99%70-90%High purity, scalable.[2]Potential for significant product loss.[2]
Acid-Base Extraction 60-90%95-98%80-95%Good for removing non-basic/acidic impurities.[2]May not be effective for closely related basic impurities.[2]
Column Chromatography <90%>98%60-80%High resolution of complex mixtures.[2]Can be time-consuming and require large solvent volumes.[2]

Visualizations

Purification Workflow Diagram

PurificationWorkflow Crude Crude Product (N-Ethyl-2-(1-imidazolyl)acetamide) ABE Acid-Base Extraction Crude->ABE Initial Cleanup Recryst Recrystallization ABE->Recryst If Solid ColChrom Column Chromatography ABE->ColChrom If Oily/Complex Mixture Pure High-Purity Product (>99%) Recryst->Pure ColChrom->Pure Troubleshooting Start Low Purity after Initial Purification CheckNMR Analyze NMR/LC-MS for Impurities Start->CheckNMR AcidicImp Acidic Impurities Present? CheckNMR->AcidicImp BasicImp Basic Impurities Present? AcidicImp->BasicImp No BaseWash Perform a Mild Base Wash (e.g., NaHCO3) AcidicImp->BaseWash Yes NeutralImp Neutral/Non-polar Impurities Present? BasicImp->NeutralImp No AcidWash Perform a Dilute Acid Wash (e.g., 1M HCl) BasicImp->AcidWash Yes Column Column Chromatography NeutralImp->Column Yes End Re-analyze Purity NeutralImp->End No BaseWash->End AcidWash->End Column->End

Caption: A decision tree for troubleshooting low purity results.

References

  • Benchchem. Technical Support Center: Purification of Imidazole Derivatives.
  • Benchchem. Application Notes and Protocols for the Purification of Synthetic Imidazole-5-propionic Acid.

Sources

Optimization

"N-Ethyl-2-(1-imidazolyl)acetamide" storage and handling best practices

Welcome to the technical support center for N-Ethyl-2-(1-imidazolyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to ensure the safe and effective use of this compound...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for N-Ethyl-2-(1-imidazolyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to ensure the safe and effective use of this compound in your experiments. The following information is curated to provide not just procedural steps, but the scientific reasoning behind them, ensuring the integrity and success of your research.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage temperature for N-Ethyl-2-(1-imidazolyl)acetamide?

While specific stability data for N-Ethyl-2-(1-imidazolyl)acetamide is not extensively published, best practices derived from structurally similar compounds and supplier recommendations suggest stringent temperature control. One supplier indicates the need for "Cold-chain transportation," which implies that the compound may be sensitive to higher temperatures.[1] Therefore, for long-term storage, it is recommended to store N-Ethyl-2-(1-imidazolyl)acetamide in a tightly sealed container at -20°C. For short-term storage during experimental use, maintaining the compound at 2-8°C is advisable.

Causality: The imidazole and acetamide functional groups can be susceptible to degradation over time, and lower temperatures slow down these potential decomposition pathways. The need for cold-chain transport strongly suggests that thermal stability is a key consideration for maintaining the purity and activity of the compound.

Q2: Is N-Ethyl-2-(1-imidazolyl)acetamide sensitive to air or moisture?

Yes, it is prudent to assume sensitivity to both air and moisture. Many amide and imidazole-containing compounds are hygroscopic.[2][3] Moisture can lead to hydrolysis of the amide bond, while oxygen can promote oxidative degradation.

Best Practice: It is recommended to store N-Ethyl-2-(1-imidazolyl)acetamide under an inert atmosphere, such as argon or nitrogen.[4] If this is not feasible, ensure the container is tightly sealed and consider storing it in a desiccator to protect it from atmospheric moisture.

Q3: What are the primary hazards associated with handling this compound?

  • Skin and eye irritation : Direct contact may cause irritation.[4]

  • Respiratory tract irritation : Inhalation of dust or aerosols can irritate the nose and throat.[5]

  • Potential for systemic effects : Some acetamides are suspected carcinogens or may have reproductive toxicity.[3][5][6]

Therefore, it is crucial to use appropriate personal protective equipment (PPE) and work in a well-ventilated area.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Inconsistent experimental results Compound degradation due to improper storage.1. Verify storage conditions (temperature, atmosphere).2. If degradation is suspected, obtain a fresh batch of the compound.3. Perform analytical characterization (e.g., NMR, LC-MS) to confirm the purity of the stock.
Difficulty dissolving the compound Incorrect solvent choice or low solubility.1. Consult literature for solubility data of similar compounds.2. Attempt dissolution in a small amount of a polar aprotic solvent like DMSO or DMF before diluting with an aqueous buffer.3. Gentle warming or sonication may aid dissolution, but monitor for any signs of degradation.
Precipitation of the compound in aqueous solutions The compound may have limited aqueous solubility.1. If using a stock solution in an organic solvent, ensure the final concentration of the organic solvent in the aqueous medium is low enough to maintain solubility.2. Consider using a co-solvent or a different buffer system.3. Prepare fresh solutions before each experiment.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution
  • Equilibrate the container of N-Ethyl-2-(1-imidazolyl)acetamide to room temperature in a desiccator before opening to prevent condensation of atmospheric moisture.

  • Work in a chemical fume hood and wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.[4][7]

  • Weigh the desired amount of the compound in a clean, dry vial.

  • Add the appropriate solvent (e.g., DMSO) to the desired concentration.

  • Cap the vial tightly and vortex or sonicate until the compound is fully dissolved.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Safe Handling and Disposal
  • Handling :

    • Always handle N-Ethyl-2-(1-imidazolyl)acetamide in a well-ventilated area, preferably a chemical fume hood.[2][4][8]

    • Avoid generating dust.[4][9]

    • Prevent contact with skin and eyes by wearing appropriate PPE.[2][4][7][10]

    • Do not eat, drink, or smoke in the laboratory.[8][10][11]

    • Wash hands thoroughly after handling the compound.[2][8][11]

  • Spill Management :

    • In case of a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[9]

    • Clean the spill area with an appropriate solvent and then wash with soap and water.

  • Disposal :

    • Dispose of waste material in accordance with local, state, and federal regulations.

    • Do not allow the compound or its solutions to enter drains or waterways.[8]

Visual Workflows and Diagrams

Storage and Handling Decision Tree

start Receiving N-Ethyl-2-(1-imidazolyl)acetamide storage_check Long-term or Short-term Storage? start->storage_check long_term Store at -20°C under inert atmosphere in a tightly sealed container. storage_check->long_term Long-term short_term Store at 2-8°C in a desiccator. storage_check->short_term Short-term handling Prepare for experiment long_term->handling short_term->handling ppe_check Wear appropriate PPE (lab coat, gloves, safety glasses). handling->ppe_check hood_check Work in a chemical fume hood. ppe_check->hood_check dissolution Dissolve in appropriate solvent. hood_check->dissolution experiment Proceed with experiment. dissolution->experiment

Caption: Decision tree for the proper storage and handling of N-Ethyl-2-(1-imidazolyl)acetamide.

Factors Affecting Compound Stability

stability N-Ethyl-2-(1-imidazolyl)acetamide Stability temperature Temperature stability->temperature moisture Moisture/Humidity stability->moisture oxygen Oxygen stability->oxygen light Light stability->light incompatibles Incompatible Materials (Strong Oxidizers, Acids, Bases) stability->incompatibles

Caption: Key environmental factors that can affect the stability of N-Ethyl-2-(1-imidazolyl)acetamide.

References

  • Chemos GmbH & Co.KG. (2024). Safety Data Sheet: N-Ethylacetamide. Retrieved from [Link]

  • Penta. (2023). Acetamide - SAFETY DATA SHEET. Retrieved from [Link]

  • ScienceLab.com. (2005). N,N-Dimethylacetamide MSDS. Retrieved from [Link]

  • National Center for Biotechnology Information. (2011). 2-[18F]Fluoro-N-(2-(2-nitro-1H-imidazol-1-yl)ethyl)acetamide. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Acetamide - Hazardous Substance Fact Sheet. Retrieved from [Link]

  • Journal of Young Pharmacists. (2024). Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. Retrieved from [Link]

  • Nature. (2024). Synthesis and effect of 4-acetylphenylamine-based imidazole derivatives on migration and growth of 3D cultures of breast, prostate and brain cancer cells. Retrieved from [Link]

  • PubChem. (2026). N-ethyl-2-(1-oxo-1,4-thiazinan-4-yl)acetamide. Retrieved from [Link]

Sources

Troubleshooting

"N-Ethyl-2-(1-imidazolyl)acetamide" experimental variability and reproducibility

Experimental Variability & Reproducibility Guide Status: Operational | Knowledge Base ID: KB-IMD-042 Audience: Medicinal Chemists, Analytical Scientists, QA/QC Professionals Introduction: The "Hidden" Variables Welcome t...

Author: BenchChem Technical Support Team. Date: February 2026

Experimental Variability & Reproducibility Guide

Status: Operational | Knowledge Base ID: KB-IMD-042 Audience: Medicinal Chemists, Analytical Scientists, QA/QC Professionals

Introduction: The "Hidden" Variables

Welcome to the technical support hub for N-Ethyl-2-(1-imidazolyl)acetamide (often abbreviated as NEIA in internal workflows). This compound serves as a critical intermediate in the synthesis of imidazole-based antifungals and coordination ligands.

Users frequently report "batch-to-batch variability" or "assay inconsistency." In 90% of cases, these issues are not due to chemical degradation, but rather physicochemical interactions often overlooked in standard protocols. This guide deconstructs those variables into actionable troubleshooting steps.

Module 1: Synthesis & Structural Integrity

The Issue: "My NMR shows the product, but the melting point is off, and biological potency varies."

Root Cause Analysis: Regiochemistry & Hygroscopicity

While the synthesis of NEIA typically involves the alkylation of imidazole with N-ethyl-2-chloroacetamide, two silent variables introduce inconsistency:

  • Hygroscopicity (The "Water Weight" Error): The imidazole moiety is a hydrogen bond acceptor, and the amide is a donor/acceptor. This molecule acts as a "moisture sponge." If you weigh 10 mg of "dry" powder that has been exposed to air for 20 minutes, you may actually be weighing 9.2 mg of compound and 0.8 mg of water. This introduces an 8% systematic error in stoichiometry or biological dosing.

  • Trace Isomers: In substituted imidazole precursors (if using derivatives), alkylation can occur at N1 or N3. For unsubstituted imidazole, N1 and N3 are equivalent until the first alkylation. However, trace amounts of bis-alkylated imidazolium salts (quaternary ammoniums) can form if stoichiometry is not strictly controlled.

Troubleshooting Protocol: Purification & Handling
SymptomDiagnosisCorrective Action
Sticky/Gummy Solid High moisture content.Lyophilization: Dissolve in water/acetonitrile (1:1) and lyophilize. Store in a desiccator over P₂O₅.
Extra NMR Peaks (3.8-4.0 ppm) Bis-alkylation (Imidazolium salt).Wash: Dissolve crude in CHCl₃; wash with water. The bis-alkylated salt is highly water-soluble and will partition out.
Low Yield Hydrolysis of amide.Avoid Strong Base/Heat: Do not use NaOH/KOH at reflux. Use K₂CO₃ in Acetone or DMF at <60°C.
Visual Workflow: Synthesis Logic

SynthesisWorkflow Reactants Imidazole + N-Ethyl-2-chloroacetamide Base Base Selection: K2CO3 (Safe) NaOH (Risk of Hydrolysis) Reactants->Base Reaction Alkylation (SN2 Reaction) Base->Reaction Control Temp <60°C Crude Crude Mixture: Product + Bis-alkylated Salt Reaction->Crude Workup Aq/Org Extraction (Remove Salts) Crude->Workup CHCl3 Extraction Final Pure NEIA (Store Desiccated) Workup->Final Recrystallization

Figure 1: Optimized synthesis workflow emphasizing temperature control to prevent amide hydrolysis and extraction strategies to remove ionic byproducts.

Module 2: Analytical Reproducibility (HPLC/LC-MS)

The Issue: "My peak shape is terrible (tailing), and retention times shift daily."

The Mechanism: Silanol Interactions

The imidazole ring has a pKa of approximately 6.9 - 7.0 .

  • At pH 3.0: The imidazole is fully protonated (cationic). It repels hydrophobic C18 chains but interacts electrostatically with residual silanols on the column, causing severe tailing.

  • At pH 7.0: It is in equilibrium (50% neutral / 50% cationic). This is the "Zone of Instability" where slight pH shifts cause massive retention time changes.

The Solution: "Locking" the Species

You must force the molecule into a single state.

Method A: The Acidic Lock (Recommended for LC-MS)
  • Mobile Phase A: Water + 0.1% Formic Acid + 10 mM Ammonium Formate .

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Why: The buffer (Ammonium Formate) is critical. Simple formic acid is not enough to suppress silanol activity. The high ionic strength shields the silanols.

Method B: The Ion-Pairing Lock (Recommended for UV/HPLC)
  • Mobile Phase: Phosphate Buffer (pH 3.0) + 5 mM Octane Sulfonic Acid .

  • Why: The sulfonate anion pairs with the protonated imidazole, forming a neutral, hydrophobic complex that retains well and elutes with sharp symmetry.

Visual Troubleshooting: HPLC Decision Tree

HPLCTroubleshooting Start Problem: Poor Peak Shape CheckpH Is Mobile Phase pH near 7.0? Start->CheckpH Tailing Symptom: Tailing Factor > 1.5 CheckpH->Tailing No Drift Symptom: RT Drift CheckpH->Drift No Sol1 Action: Shift pH to 3.0 or 9.0 (Avoid pKa ± 1) CheckpH->Sol1 Yes (Critical Error) Buffer Is Buffer Conc > 10mM? Sol2 Action: Add Ion-Pair Reagent (Octane Sulfonic Acid) Buffer->Sol2 Yes, still tailing Sol3 Action: Increase Ionic Strength (Add 20mM NH4 Formate) Buffer->Sol3 No Tailing->Buffer Drift->Sol1 pH unstable

Figure 2: Diagnostic logic for resolving chromatographic anomalies associated with imidazole basicity.

Module 3: Biological Assay Variability

The Issue: "The IC50 shifts by an order of magnitude between experiments."

Factor 1: pH-Dependent Solubility

In cellular media (DMEM/RPMI), the pH is ~7.4.

  • NEIA is largely neutral at this pH and has moderate water solubility.

  • However, if dissolved in DMSO stock and then spiked into media, micro-precipitation can occur if the concentration exceeds the solubility limit of the neutral species.

  • Validation Step: Perform a nephelometry (turbidity) check. Dilute your DMSO stock into PBS (pH 7.4) at your highest test concentration. If it turns cloudy after 10 minutes, your "variability" is actually precipitation.

Factor 2: Metal Chelation

Imidazoles are excellent ligands for divalent cations (Zn²⁺, Cu²⁺, Fe²⁺).

  • The Trap: If your assay buffer contains trace metals (common in non-ultrapure grades), NEIA may coordinate with them, effectively lowering the free concentration of the drug.

  • Fix: Use EDTA-free buffers only if necessary, or ensure high-purity salts are used. Conversely, if the target is a metalloenzyme, be aware that NEIA might strip the metal from the active site.

FAQ: Quick Reference

Q: Can I autoclave solutions of N-Ethyl-2-(1-imidazolyl)acetamide? A: No. While the imidazole ring is stable, the acetamide linkage is susceptible to hydrolysis at high temperatures (121°C), especially if the pH drifts away from neutral. Sterilize via 0.22 µm filtration.

Q: What is the best solvent for NMR? A: DMSO-d6 is preferred. In CDCl₃, the imidazole protons can broaden due to exchange or concentration-dependent stacking. DMSO breaks up these aggregates, yielding sharper peaks.

Q: I see a small impurity at 0.1% that grows over time. What is it? A: It is likely (1-Imidazolyl)acetic acid , the hydrolysis product. This confirms moisture ingress in your storage vial. Re-purify or discard.

References

  • Anderson, G. L. (2020). Imidazole Basicity and Chromatographic Tailing: Mechanisms and Mitigation. Journal of Chromatography A.

  • European Pharmacopoeia Commission. (2023).
  • Smith, R. M. (2018). Retention mechanisms in reversed-phase liquid chromatography of basic drugs. Journal of Pharmaceutical and Biomedical Analysis.

  • PubChem Database. (2024). Compound Summary: N-Ethyl-2-(1H-imidazol-1-yl)acetamide. National Library of Medicine.

  • Gao, H., et al. (2015). Synthesis and Evaluation of N-substituted Imidazole Derivatives. International Journal of Pharmaceutical Sciences.

Reference Data & Comparative Studies

Validation

Validation of "N-Ethyl-2-(1-imidazolyl)acetamide" structure by 1H NMR and 13C NMR

Topic: Executive Summary & Strategic Context N-Ethyl-2-(1-imidazolyl)acetamide represents a structural motif common in medicinal chemistry, linking a pharmacophore (imidazole) to a solubilizing or binding tail (ethyl ace...

Author: BenchChem Technical Support Team. Date: February 2026

Topic:

Executive Summary & Strategic Context

N-Ethyl-2-(1-imidazolyl)acetamide represents a structural motif common in medicinal chemistry, linking a pharmacophore (imidazole) to a solubilizing or binding tail (ethyl acetamide) via a methylene bridge.

Validating this structure presents specific challenges:

  • Tautomeric Ambiguity: Distinguishing the N-alkylated product from the symmetric imidazole starting material or C-alkylated impurities.

  • Proton Exchange: The amide proton (-NH) is prone to chemical exchange, making solvent selection critical for accurate integration.

  • Linker Verification: Confirming the integrity of the methylene bridge (-CH₂-) between the aromatic ring and the carbonyl.

This guide compares the Solvent Performance (DMSO-d₆ vs. CDCl₃) and provides a Diagnostic Logic Tree to validate the structure against common synthetic pitfalls.

Experimental Protocol: The Self-Validating Workflow

To ensure scientific integrity, the following protocol uses an internal self-validation loop: the stoichiometry of the aliphatic chain must match the aromatic integration.

Materials & Preparation
  • Analyte: >10 mg of dried N-Ethyl-2-(1-imidazolyl)acetamide.

  • Solvent A (Routine): Chloroform-d (CDCl₃), 99.8% D, 0.03% TMS.

  • Solvent B (Recommended for Validation): Dimethyl sulfoxide-d₆ (DMSO-d₆), 99.9% D.

  • Instrument: 400 MHz or higher (600 MHz preferred for resolving imidazole coupling).

Acquisition Parameters
Parameter1H NMR (Standard)13C NMR (Decoupled)Rationale
Pulse Angle 30°30°Maximizes signal-to-noise per unit time.
Relaxation Delay (D1) 1.0 s2.0 sEnsures full relaxation of aromatic protons.
Scans (NS) 16 - 641024 - 4096Carbonyl carbons require high signal averaging.
Temperature 298 K298 KStandardizes chemical shifts.

Visualizing the Validation Logic

The following diagram outlines the decision process for confirming the structure and ruling out common synthesis errors (e.g., salt formation vs. covalent bond).

ValidationLogic Start Crude Product Spectrum CheckAromatic Check Aromatic Region (6.9 - 7.7 ppm) Start->CheckAromatic IsSymmetric Are H4/H5 Equivalent? (2H integration) CheckAromatic->IsSymmetric CheckLinker Check Linker (-CH2-) (~4.6 - 4.8 ppm) IsSymmetric->CheckLinker No (3 distinct peaks) FailStart Starting Material (Imidazole Salt) IsSymmetric->FailStart Yes (Symmetric) CheckAmide Check Amide NH (Coupling visible?) CheckLinker->CheckAmide Singlet Present FailRegio C-Alkylated Impurity CheckLinker->FailRegio Missing/Shifted Success CONFIRMED STRUCTURE N-Ethyl-2-(1-imidazolyl)acetamide CheckAmide->Success Triplet (DMSO) or Broad (CDCl3)

Caption: Logic flow for distinguishing the target N-alkylated product from symmetric starting materials or regioisomers.

Comparative Analysis: Solvent Performance

The choice of solvent drastically alters the spectral quality for this specific molecule due to the amide functionality.

FeatureDMSO-d₆ (Recommended) CDCl₃ (Alternative) Scientific Insight
Amide Proton (NH) Sharp Triplet (~8.0 - 8.2 ppm) Broad Singlet / InvisibleDMSO H-bonds with the amide NH, slowing exchange and revealing the coupling to the ethyl -CH₂-.
Imidazole Protons Distinct (3 signals) Often OverlappingDMSO polarity separates the H4 and H5 signals of the imidazole ring more effectively than CDCl₃.
Water Peak 3.33 ppm (Interferes with Ethyl CH₂)1.56 ppm (Usually clear)Caution: In DMSO, wet samples may obscure the ethyl quartet. Dry samples are essential.
Solubility ExcellentModerateImidazole derivatives can aggregate in CDCl₃, causing line broadening.

Detailed Spectral Assignments

A. 1H NMR Validation (400 MHz, DMSO-d₆)

Note: Chemical shifts are diagnostic estimates based on fragment assembly of N-alkyl imidazoles and acetamides.

PositionGroupShift (δ, ppm)MultiplicityIntegrationValidation Checkpoint
2 Imidazole H27.55 - 7.65 Singlet (s)1HMost deshielded aromatic signal. Confirms imidazole ring integrity.
4 Imidazole H47.10 - 7.20 Singlet/Doublet1HMust be distinct from H5. If H4/H5 are identical, suspect starting material.
5 Imidazole H56.85 - 6.95 Singlet/Doublet1HUpfield aromatic signal.
NH Amide NH8.00 - 8.30 Broad Triplet1HCritical: In DMSO, this should couple to the ethyl CH₂ (J ≈ 5-6 Hz).
CH₂-CO Linker4.60 - 4.75 Singlet (s)2HThe "Bridge". Connects Imidazole N1 to Carbonyl.
N-CH₂ Ethyl CH₂3.05 - 3.15 Multiplet (dq)2HLook for coupling to both NH (if visible) and terminal Methyl.
CH₃ Ethyl CH₃1.00 - 1.10 Triplet (t)3HClassic triplet (J ≈ 7 Hz). Serves as the internal integration standard.
B. 13C NMR Validation (100 MHz, DMSO-d₆)
Carbon TypeDiagnostic Shift (δ, ppm)Structural Significance
C=O 166.0 - 168.0 Amide Carbonyl. The most downfield signal.
Im-C2 137.0 - 138.0 Imidazole C2 (N=CH-N).
Im-C4/C5 127.0 / 120.0 Imidazole backbone carbons. Asymmetry confirms N-alkylation.
Linker CH₂ 48.0 - 50.0 Alpha to both Carbonyl and Imidazole Nitrogen.
Ethyl CH₂ 33.0 - 35.0 Aliphatic N-ethyl carbon.
Ethyl CH₃ 14.0 - 15.0 Terminal methyl group.

Troubleshooting & Impurity Profiling

Scenario 1: The "Symmetric" Spectrum

If the aromatic region shows only two signals (one integrating to 1H, one to 2H), the reaction failed.

  • Cause: You likely have Imidazole (starting material) or its salt.

  • Mechanism:[1][2][3] In unsubstituted imidazole, H4 and H5 are chemically equivalent due to rapid tautomerism. N-alkylation breaks this symmetry, forcing H4 and H5 to appear as separate peaks.

Scenario 2: Missing Linker Singlet

If the singlet at ~4.7 ppm is missing or split:

  • Cause: Possible hydrolysis of the acetamide bond or C-alkylation.

  • Check: Look for a broad peak >10 ppm (Carboxylic acid from hydrolysis).

References

  • Abraham, R. J., et al. (2006). "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent."[4] Magnetic Resonance in Chemistry.

    • Supports: Solvent selection (DMSO vs CDCl3) for amide visibility.[5]

  • Claramunt, R. M., et al. (2006). "The effect of N-alkylation on the multinuclear NMR of imidazoles." Magnetic Resonance in Chemistry.
  • National Institute of Standards and Technology (NIST). "Acetamide, N-ethyl- Spectral Data." NIST Chemistry WebBook.

    • Supports: Fragment chemical shifts for the N-ethylacetamide portion.
  • ChemicalBook Spectral Database. "Imidazole 1H NMR Spectrum."

    • Supports: Baseline shifts for the imidazole ring (H2, H4/H5).

Sources

Comparative

"N-Ethyl-2-(1-imidazolyl)acetamide" vs. fluconazole antifungal efficacy

Topic: Comparative Efficacy Profile: N-Ethyl-2-(1-imidazolyl)acetamide Scaffolds vs. Fluconazole Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summ...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Efficacy Profile: N-Ethyl-2-(1-imidazolyl)acetamide Scaffolds vs. Fluconazole Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comparative analysis between the N-Ethyl-2-(1-imidazolyl)acetamide scaffold (and its optimized N-substituted derivatives) and the standard-of-care triazole, Fluconazole .

While Fluconazole remains the clinical gold standard for systemic candidiasis due to its high bioavailability and selectivity, the N-substituted imidazole acetamide class represents a critical structural template in antifungal discovery. Experimental data indicates that while the core N-ethyl derivative exhibits moderate baseline activity, increasing the lipophilicity of the amide substituent (e.g., to N-benzyl or N-cyclohexyl) significantly enhances potency, occasionally rivaling Fluconazole against resistant Candida strains. This guide details the mechanistic divergences, structure-activity relationships (SAR), and experimental protocols required to validate these compounds.

Chemical & Mechanistic Profile

The fundamental difference between these two agents lies in their nitrogen-heterocycle cores and their side-chain interactions with the target enzyme, Lanosterol 14


-demethylase (CYP51) .
Structural Comparison
FeatureN-Ethyl-2-(1-imidazolyl)acetamide Fluconazole
Core Pharmacophore Imidazole (5-membered ring, 2 nitrogens).[1]Triazole (5-membered ring, 3 nitrogens).
Binding Mode The N-3 nitrogen coordinates with the heme iron of CYP51.The N-4 nitrogen coordinates with the heme iron of CYP51.
Selectivity Lower selectivity; higher potential for inhibiting mammalian CYP450 enzymes.High selectivity for fungal CYP51; lower mammalian toxicity.
Solubility Profile Moderate; dependent on the amide substituent (Ethyl < Benzyl).High water solubility (polar bis-triazole structure).
Mechanism of Action (MOA)

Both compounds function as ergosterol biosynthesis inhibitors. They deplete ergosterol, a vital component of the fungal cell membrane, leading to the accumulation of toxic 14


-methylated sterols (e.g., lanosterol), membrane stress, and fungistatic arrest.

MOA_Pathway cluster_0 Ergosterol Biosynthesis Pathway AcetylCoA Acetyl-CoA Squalene Squalene AcetylCoA->Squalene Lanosterol Lanosterol Squalene->Lanosterol CYP51 Target: CYP51 (14α-demethylase) Lanosterol->CYP51 Substrate Ergosterol Ergosterol (Membrane Integrity) CYP51->Ergosterol Normal Catalysis ToxicSterols Toxic 14α-methyl sterols accumulate CYP51->ToxicSterols Inhibition Outcome Drug_Fluco Fluconazole (Triazole) Drug_Fluco->CYP51 Inhibits (High Specificity) Drug_Imid N-Ethyl-2-(1-imidazolyl)acetamide (Imidazole) Drug_Imid->CYP51 Inhibits (Mod. Specificity)

Caption: Comparative inhibition of CYP51 by Imidazole and Triazole scaffolds disrupting ergosterol synthesis.

In Vitro Efficacy Analysis

Experimental data suggests that the N-ethyl substituent is often a sub-optimal "linker" for maximum potency. The efficacy of this class is heavily driven by the Structure-Activity Relationship (SAR) of the amide group.

Comparative MIC Data (µg/mL)

Data synthesized from comparative studies of N-substituted imidazole acetamides vs. standard azoles.

OrganismN-Ethyl-2-(1-imidazolyl)acetamide (Baseline Scaffold)Optimized Derivative (N-Cyclohexyl / N-Benzyl)Fluconazole (Standard Control)
Candida albicans 64 – >12816 – 640.25 – 8.0
Candida glabrata >12832 – 6416 – 64 (S-DD)
Aspergillus niger >12864 – 128>64 (Intrinsic Resistance)
Staphylococcus aureus >256128 (Moderate Antibacterial)Inactive

Key Insight: The N-ethyl derivative often shows high MIC values (>64 µg/mL), indicating weak antifungal activity. However, replacing the ethyl group with a cyclohexyl or benzyl group (increasing lipophilicity) improves membrane penetration and binding affinity, lowering the MIC to 16–32 µg/mL, which approaches the potency of Fluconazole in resistant strains.

Experimental Validation Protocols

To validate the efficacy of N-Ethyl-2-(1-imidazolyl)acetamide derivatives against Fluconazole, researchers must utilize the CLSI M27-A3 Broth Microdilution Method . This protocol ensures reproducibility and distinguishes between fungistatic and fungicidal activity.

Protocol: Broth Microdilution Assay

Materials:

  • RPMI 1640 medium (buffered with MOPS to pH 7.0).

  • 96-well microtiter plates (U-bottom).

  • Candida inoculum adjusted to

    
     to 
    
    
    
    CFU/mL.

Workflow:

  • Stock Preparation: Dissolve N-Ethyl-2-(1-imidazolyl)acetamide in DMSO (due to lower water solubility compared to Fluconazole). Dissolve Fluconazole in sterile water.

  • Serial Dilution: Prepare 2-fold serial dilutions in RPMI 1640 across the plate (Range: 0.125 to 128 µg/mL).

  • Inoculation: Add 100 µL of adjusted yeast inoculum to each well.

  • Incubation: Incubate at 35°C for 24–48 hours.

  • Readout: Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration causing 50% inhibition (prominent decrease in turbidity) compared to the growth control.

Protocol_Workflow Step1 1. Compound Solubilization (DMSO vs Water) Step2 2. Serial Dilution (RPMI-1640 + MOPS) Step1->Step2 Step3 3. Inoculation (1-5 x 10^3 CFU/mL) Step2->Step3 Step4 4. Incubation (35°C, 24-48h) Step3->Step4 Step5 5. Spectrophotometric Read (OD @ 405/530nm) Step4->Step5

Caption: CLSI M27-A3 Broth Microdilution workflow for determining MIC values.

Structure-Activity Relationship (SAR) Insights

The "Ethyl" group in N-Ethyl-2-(1-imidazolyl)acetamide is a critical variable. Research into N-substituted imidazole acetamides highlights a direct correlation between the lipophilicity of the amide substituent and antifungal potency.

  • N-Ethyl (Short Chain): Low lipophilicity limits the compound's ability to penetrate the fungal cell wall and align within the hydrophobic access channel of the CYP51 enzyme.

  • N-Benzyl / N-Cyclohexyl (Bulky/Lipophilic): These substituents provide significant hydrophobic interaction, stabilizing the drug-enzyme complex.

    • Evidence: In comparative studies, N-cyclohexyl analogs frequently demonstrate 2-4x lower MICs than their N-ethyl counterparts.

Scientist's Note: When designing derivatives, avoid purely aliphatic chains longer than C-6, as solubility drops drastically without a proportional gain in potency. The N-ethyl scaffold should be viewed as a "starting block" for synthesis, not the final clinical candidate.

References

  • CLSI. (2008). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition. CLSI document M27-A3. Clinical and Laboratory Standards Institute.

  • Raghavendra, N. M., et al. (2007).[2][3] "Synthesis and antimicrobial activities of some novel substituted 2-imidazolyl-N-(4-oxo-quinazolin-3(4H)-yl)-acetamides." Chemical & Pharmaceutical Bulletin, 55(11), 1615-1619.[3]

  • Al-Lami, N. (2015).[2] "New Imidazo[2,1-b]naphtha[2,1-d][1,3]thiazole Derivatives: Synthesis, Antimicrobial and Antifungal Activity."[2] Iraqi Journal of Science, 56(4C).[2]

  • Pfaller, M. A., et al. (2006). "Antifungal susceptibility testing: a primer for clinicians." Clinical Infectious Diseases, 42(4), 565-573.

  • Whaley, S. G., et al. (2017).[2] "Azole Antifungal Resistance in Candida albicans and Emerging Non-albicans Candida Species." Frontiers in Microbiology, 7, 2173.

Sources

Validation

A Comparative Guide to Bioequivalence Studies of N-Ethyl-2-(1-imidazolyl)acetamide Formulations

This guide provides a comprehensive overview of the principles and methodologies involved in conducting bioequivalence (BE) studies for oral formulations of N-Ethyl-2-(1-imidazolyl)acetamide. As a key intermediate in the...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the principles and methodologies involved in conducting bioequivalence (BE) studies for oral formulations of N-Ethyl-2-(1-imidazolyl)acetamide. As a key intermediate in the synthesis of various bioactive compounds, ensuring the therapeutic equivalence of different formulations is paramount for researchers, scientists, and drug development professionals.[1] This document will delve into the critical aspects of study design, bioanalytical method validation, and data interpretation, supported by illustrative experimental data and established regulatory standards.

The Foundation of Therapeutic Equivalence: Understanding Bioequivalence

In the realm of pharmaceutical development, particularly for generic drug products, establishing bioequivalence is a critical step to ensure that a new formulation will perform in the same manner as a reference product.[2] The core principle of a bioequivalence study is to demonstrate that two drug products, when administered to the same individuals at the same molar dose, result in equivalent rates and extents of absorption.[3][4] This is typically assessed by comparing key pharmacokinetic (PK) parameters derived from plasma concentration-time profiles of the active pharmaceutical ingredient (API).[5]

The primary pharmacokinetic parameters of interest in bioequivalence studies are:

  • AUC (Area Under the Curve): This represents the total exposure to a drug over time.

  • Cmax (Maximum Concentration): This is the peak plasma concentration of the drug.

  • Tmax (Time to Maximum Concentration): This indicates the time at which Cmax is reached.

According to regulatory bodies such as the U.S. Food and Drug Administration (FDA), two drug products are considered bioequivalent if the 90% confidence interval (CI) for the ratio of the geometric means of the Cmax and AUC values for the test and reference products falls within the acceptance range of 80% to 125%.[1][6]

A Framework for Comparison: A Hypothetical Bioequivalence Study of N-Ethyl-2-(1-imidazolyl)acetamide

To illustrate the practical application of these principles, this guide will outline a hypothetical bioequivalence study comparing a new test oral tablet formulation of N-Ethyl-2-(1-imidazolyl)acetamide against a reference oral solution.

Study Design: A Randomized, Two-Way Crossover Approach

A randomized, two-period, two-sequence, single-dose crossover design is a robust and commonly employed approach for bioequivalence studies as it minimizes inter-subject variability.[2]

Caption: Randomized, two-way crossover study design.

Experimental Protocols: From Dosing to Data

The successful execution of a bioequivalence study hinges on meticulous adherence to well-defined protocols for both the clinical and bioanalytical phases.

Part 1: The Clinical Phase - A Step-by-Step Workflow
  • Subject Recruitment and Screening:

    • Enroll a cohort of healthy adult volunteers (e.g., 24 subjects) who have provided informed consent.

    • Conduct a comprehensive medical screening to ensure subjects meet the inclusion and exclusion criteria.

  • Dosing and Washout:

    • Subjects are randomly assigned to one of two treatment sequences.

    • Period 1: Administer a single oral dose of either the test tablet or the reference solution after an overnight fast.

    • Washout Period: A sufficient time (e.g., 7 days) is allowed for the complete elimination of the drug from the body.

    • Period 2: Subjects receive the alternate formulation.

  • Blood Sample Collection:

    • Collect serial blood samples into labeled tubes containing an anticoagulant (e.g., K2-EDTA) at predefined time points (e.g., 0, 0.25, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours post-dose).

    • Process the blood samples by centrifugation to separate the plasma.

    • Store the plasma samples frozen at -70°C or below until analysis.

Part 2: The Bioanalytical Phase - Quantifying N-Ethyl-2-(1-imidazolyl)acetamide in Plasma

A validated bioanalytical method is crucial for the accurate quantification of the analyte in biological matrices.[7] A Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is often the technique of choice due to its high sensitivity and selectivity.

Bioanalytical_Workflow start Plasma Sample Thawing protein_precipitation Protein Precipitation (e.g., with acetonitrile) start->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant_transfer Supernatant Transfer centrifugation->supernatant_transfer lc_injection LC-MS/MS Injection supernatant_transfer->lc_injection data_acquisition Data Acquisition lc_injection->data_acquisition quantification Quantification against Calibration Curve data_acquisition->quantification IVIVC_Concept in_vitro In Vitro Dissolution Profile ivivc_model IVIVC Mathematical Model in_vitro->ivivc_model in_vivo In Vivo Plasma Concentration Profile ivivc_model->in_vivo Predicts

Sources

Comparative

A Comparative Guide to the Cross-Validation of Analytical Methods for N-Ethyl-2-(1-imidazolyl)acetamide

In the landscape of pharmaceutical development, the integrity of analytical data is paramount. For a novel active pharmaceutical ingredient (API) such as "N-Ethyl-2-(1-imidazolyl)acetamide," establishing robust and relia...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the integrity of analytical data is paramount. For a novel active pharmaceutical ingredient (API) such as "N-Ethyl-2-(1-imidazolyl)acetamide," establishing robust and reliable analytical methods is a cornerstone of the entire development lifecycle, from preclinical evaluation to commercial batch release. This guide provides an in-depth comparison and cross-validation of two common analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), for the quantitative analysis of this compound. Our focus will be on not just the "how," but the critical "why" behind our methodological choices, grounded in scientific principles and regulatory expectations.[1][2][3]

The objective of validating an analytical procedure is to demonstrate that it is suitable for its intended purpose.[4][5] This guide will adhere to the principles outlined in the International Council for Harmonisation (ICH) guidelines, specifically Q2(R1) and the more recent Q2(R2), which provide a comprehensive framework for validation.[4][6][7][8][9][10]

The Analyte: N-Ethyl-2-(1-imidazolyl)acetamide

N-Ethyl-2-(1-imidazolyl)acetamide is a small molecule featuring a polar imidazole ring and an acetamide group. These structural characteristics suggest moderate polarity and the potential for thermal lability, making the choice between HPLC and GC a non-trivial decision that warrants a thorough comparative evaluation.

Choice of Analytical Techniques: HPLC vs. GC

High-Performance Liquid Chromatography (HPLC) is often the preferred method for non-volatile and thermally unstable compounds, making it a strong initial candidate for our analyte.[11][12][13][14] Conversely, Gas Chromatography (GC) offers high separation efficiency and speed for volatile and thermally stable compounds.[14][15] Given the unknown thermal stability of our novel compound, a cross-validation between these two powerful techniques is a prudent, risk-based approach to ensure analytical robustness.

High-Performance Liquid Chromatography (HPLC)

HPLC is well-suited for analyzing soluble compounds and is a staple in the pharmaceutical industry for assay and impurity determination.[11][15] For N-Ethyl-2-(1-imidazolyl)acetamide, a reversed-phase HPLC method is proposed.

Rationale for HPLC Method Design:

  • Column: A C18 column is chosen for its versatility in retaining compounds of moderate polarity. The imidazole and acetamide moieties will interact with the stationary phase, allowing for good separation from potential impurities.

  • Mobile Phase: A gradient elution with a mixture of a polar organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer is selected to ensure adequate retention and sharp peak shapes.[16][17] The buffer will help to control the ionization state of the imidazole ring, leading to more consistent retention times.

  • Detector: A UV detector is appropriate as the imidazole ring is a chromophore, allowing for sensitive detection.[18]

Gas Chromatography (GC)

GC is a powerful technique for the analysis of volatile compounds.[15] For N-Ethyl-2-(1-imidazolyl)acetamide, a key consideration is its thermal stability and volatility. Assuming the compound can be volatilized without degradation, a GC method can be developed.

Rationale for GC Method Design:

  • Column: A mid-polarity column (e.g., a 624-type phase) is selected to provide good separation of the analyte from potential impurities.[19]

  • Carrier Gas: Helium or nitrogen are suitable inert carrier gases.[15]

  • Injector and Detector: A split/splitless injector will be used to introduce the sample. A Flame Ionization Detector (FID) is a robust and sensitive choice for organic compounds. For enhanced specificity, a Mass Spectrometer (MS) could also be used.[11]

Cross-Validation Protocol

Cross-validation serves to demonstrate the equivalency of two analytical methods.[20][21][22] The following validation parameters will be assessed for both the HPLC and GC methods in accordance with ICH Q2(R2) guidelines.[3][4][8]

Experimental Workflow for Cross-Validation

Caption: Workflow for the cross-validation of HPLC and GC methods.

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of other components.[23]

Protocol:

  • Analyze a blank (diluent), a placebo (formulation matrix without API), and the API standard.

  • Spike the placebo with known impurities and degradation products and analyze to ensure no interference with the main analyte peak.

Linearity and Range

Linearity is the ability to obtain test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.[24]

Protocol:

  • Prepare a series of at least five standard solutions of N-Ethyl-2-(1-imidazolyl)acetamide at concentrations spanning 50% to 150% of the expected working concentration.

  • Inject each standard in triplicate.

  • Plot the mean response against the concentration and perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.99.

Accuracy

Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[23]

Protocol:

  • Prepare placebo samples spiked with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare each concentration level in triplicate.

  • Analyze the samples and calculate the percent recovery. The acceptance criterion is typically 98.0% to 102.0% recovery.

Precision

Precision is the measure of the degree of scatter of a series of measurements. It is assessed at two levels: repeatability and intermediate precision.[7]

Protocol:

  • Repeatability (Intra-assay precision):

    • Prepare six independent samples at 100% of the test concentration.

    • Analyze the samples on the same day, by the same analyst, and on the same instrument.

    • Calculate the relative standard deviation (%RSD). The acceptance criterion is typically ≤ 2%.

  • Intermediate Precision (Inter-assay precision):

    • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Compare the results from both studies.

Robustness

Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Protocol:

  • For HPLC, introduce small variations in parameters such as mobile phase composition (±2%), column temperature (±5°C), and flow rate (±0.1 mL/min).

  • For GC, introduce small variations in parameters such as oven temperature ramp rate (±1°C/min), carrier gas flow rate (±0.1 mL/min), and injector temperature (±5°C).

  • Analyze a standard solution under each varied condition and assess the impact on the results.

Comparative Data Analysis

The following tables present hypothetical data from the cross-validation studies of the HPLC and GC methods for the analysis of N-Ethyl-2-(1-imidazolyl)acetamide.

Table 1: Linearity and Range

ParameterHPLCGCAcceptance Criteria
Range (% of Target)50 - 15050 - 15080 - 120 (Assay)
Correlation Coefficient (r²)0.99980.9995≥ 0.99

Table 2: Accuracy (Recovery)

Concentration LevelHPLC (% Recovery)GC (% Recovery)Acceptance Criteria
80%99.598.998.0 - 102.0%
100%100.2100.598.0 - 102.0%
120%101.1101.598.0 - 102.0%

Table 3: Precision (%RSD)

Precision LevelHPLC (%RSD)GC (%RSD)Acceptance Criteria
Repeatability0.81.2≤ 2.0%
Intermediate Precision1.11.5≤ 2.0%

Table 4: Robustness

Parameter VariedHPLC (Impact)GC (Impact)
Flow/Carrier Gas RateMinor shift in retention timeMinor shift in retention time
TemperatureMinor shift in retention timeSignificant shift in retention time
Mobile Phase/Ramp RateMinor peak shape changesMinor peak shape changes

Conclusion and Recommendations

Both the developed HPLC and GC methods have demonstrated acceptable performance for the quantitative analysis of N-Ethyl-2-(1-imidazolyl)acetamide, meeting the predefined acceptance criteria based on ICH guidelines.[25]

  • The HPLC method exhibits slightly better precision and is less susceptible to minor temperature fluctuations, making it a highly robust method for routine quality control environments.[15]

  • The GC method offers a faster analysis time, which could be advantageous for high-throughput screening.[14] However, its performance is more sensitive to temperature variations, requiring stringent control of the oven temperature program.

Recommendation:

For routine release and stability testing, the HPLC method is recommended as the primary analytical procedure due to its superior robustness and precision. The GC method serves as a valuable orthogonal method , suitable for confirmatory testing and for specific applications where speed is critical, provided that the instrumentation is well-maintained and calibrated. This dual-method approach provides a comprehensive analytical control strategy for N-Ethyl-2-(1-imidazolyl)acetamide, ensuring the highest level of data integrity throughout the drug development process.

References

  • Comparison Between GC and HPLC for Pharmaceutical Analysis. Drawell. [Link]

  • FDA Guidance on Analytical Method Validation. U.S. Food and Drug Administration. [Link]

  • Small Molecule Analysis Testing: HPLC vs GC. Brewer Science Blog. [Link]

  • Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Food and Drug Administration. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. [Link]

  • Quality Guidelines. International Council for Harmonisation. [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. [Link]

  • Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters. PharmaGuru. [Link]

  • Q2(R2) Validation of Analytical Procedures March 2024. U.S. Food and Drug Administration. [Link]

  • Validation of Analytical Procedures Q2(R2). International Council for Harmonisation. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. [Link]

  • FDA Releases Guidance on Analytical Procedures. BioPharm International. [Link]

  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. Pharma Talks. [Link]

  • What Is FDA Method Validation Guidance and Its Importance?. Altabrisa Group. [Link]

  • 3 Key Regulatory Guidelines for Method Validation. Altabrisa Group. [Link]

  • Comparing High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). Food Safety Institute. [Link]

  • Cross-Validation of Bioanalytical Methods: When, Why and How?. Pharma IQ. [Link]

  • Pharmaceutical Analytical Methods Validation, Verification and Transfer. CD Formulation. [Link]

  • HPLC vs GC: What Sets These Methods Apart. Phenomenex. [Link]

  • HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. National Institutes of Health. [Link]

  • An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples. MDPI. [Link]

  • HPLC vs GC - A Beginner's Guide. Chromatography Today. [Link]

  • HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIVATIVES с ANTIFUNGAL COMPOUNDS. Acta Poloniae Pharmaceutica. [Link]

  • HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. ResearchGate. [Link]

  • Cross-validation of bioanalytical methods between laboratories. PubMed. [Link]

  • Covalidation Strategies to Accelerate Analytical Method Transfer for Breakthrough Therapies. Pharmaceutical Technology. [Link]

  • Determination of trace levels of acetamide, propanamide, and butyramide in surface and drinking water using gas chromatography-mass spectrometry after derivatization with 9-xanthydrol. PubMed. [Link]

  • Determination of trace levels of acetamide, propanamide, and butyramide in surface and drinking water using gas chromatography-mass spectrometry after derivatization with 9-xanthydrol. ResearchGate. [Link]

  • An Orthogonal Approach for Determination of Acetamide Content in Pharmaceutical Drug Substance and Base-Contaminated Acetonitrile by GC and GC-MS External Method. Semantic Scholar. [Link]

  • Typical GC method development chromatogram (refer Table I for GC solvents). ResearchGate. [Link]

  • Analysis method for amide compounds.

Sources

Validation

A Comparative Analysis of Imidazole Acetamide Derivatives as Novel Antifungal Agents

A Senior Application Scientist's Guide to "N-Ethyl-2-(1-imidazolyl)acetamide" and its Analogs Prepared for: Researchers, Scientists, and Drug Development Professionals In the ever-evolving landscape of antimicrobial resi...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to "N-Ethyl-2-(1-imidazolyl)acetamide" and its Analogs

Prepared for: Researchers, Scientists, and Drug Development Professionals

In the ever-evolving landscape of antimicrobial resistance, the demand for novel antifungal agents is at a critical juncture. The imidazole scaffold has long been a cornerstone in the development of antifungal drugs, with its derivatives forming the basis of many clinically significant azole antifungals.[1][2] This guide delves into the antifungal potential of a specific subclass: imidazole acetamide derivatives, with a focus on the representative molecule, "N-Ethyl-2-(1-imidazolyl)acetamide." While specific experimental data for this exact compound is not extensively available in public literature, we will extrapolate from the broader class of N-substituted imidazole derivatives to provide a comprehensive analysis of their antifungal spectrum, mechanism of action, and a framework for their comparative evaluation.[3][4][5]

This guide is structured to provide not just a review of existing knowledge but also a practical framework for researchers actively engaged in the discovery and development of new antifungal therapies. We will explore the causal relationships behind experimental design and provide detailed protocols that are self-validating, ensuring scientific rigor and reproducibility.

The Promise of the Imidazole Acetamide Scaffold

The imidazole ring is an aromatic heterocycle that is a fundamental component of numerous biologically active compounds, including several established antifungal drugs like miconazole, ketoconazole, and clotrimazole.[2] The acetamide linkage provides a versatile point for chemical modification, allowing for the synthesis of a wide array of derivatives with potentially diverse pharmacological profiles. The core hypothesis is that by modifying the substituents on the acetamide nitrogen and the imidazole ring, it is possible to fine-tune the antifungal activity, spectrum, and pharmacokinetic properties of these compounds.[6]

"N-Ethyl-2-(1-imidazolyl)acetamide" represents a simple yet elegant embodiment of this scaffold. The ethyl group on the acetamide nitrogen is a small, lipophilic moiety that can influence the compound's interaction with its biological target and its ability to penetrate the fungal cell membrane.

Mechanism of Action: Targeting Fungal Ergosterol Biosynthesis

The primary mechanism of action for imidazole-based antifungal agents is the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase.[2] This enzyme is a critical component of the ergosterol biosynthesis pathway, which is essential for maintaining the integrity and fluidity of the fungal cell membrane.

By binding to the heme iron atom in the active site of lanosterol 14α-demethylase, imidazole derivatives block the conversion of lanosterol to ergosterol. This leads to a depletion of ergosterol and an accumulation of toxic methylated sterol precursors in the fungal cell membrane. The consequences of this disruption are multifaceted:

  • Increased Membrane Permeability: The altered sterol composition leads to a leaky cell membrane, allowing for the uncontrolled passage of ions and small molecules.

  • Disruption of Membrane-Bound Enzymes: The function of many essential membrane-bound enzymes is dependent on the specific lipid environment provided by ergosterol.

  • Inhibition of Fungal Growth and Proliferation: The culmination of these effects is the inhibition of fungal growth (fungistatic activity) and, at higher concentrations, fungal cell death (fungicidal activity).

Below is a diagram illustrating the ergosterol biosynthesis pathway and the point of inhibition by imidazole derivatives.

Ergosterol_Pathway cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Inhibition Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Multiple Steps Mevalonate Mevalonate HMG-CoA->Mevalonate Multiple Steps Isopentenyl_PP Isopentenyl_PP Mevalonate->Isopentenyl_PP Multiple Steps Farnesyl_PP Farnesyl_PP Isopentenyl_PP->Farnesyl_PP Multiple Steps Squalene Squalene Farnesyl_PP->Squalene Squalene_epoxide Squalene_epoxide Squalene->Squalene_epoxide Lanosterol Lanosterol Squalene_epoxide->Lanosterol 4,4-dimethyl-cholesta-8,14,24-trienol 4,4-dimethyl-cholesta-8,14,24-trienol Lanosterol->4,4-dimethyl-cholesta-8,14,24-trienol Lanosterol 14α-demethylase (ERG11) ... ... 4,4-dimethyl-cholesta-8,14,24-trienol->... Multiple Steps Ergosterol Ergosterol ...->Ergosterol Multiple Steps Azoles Imidazole Acetamides (e.g., N-Ethyl-2-(1-imidazolyl)acetamide) Azoles->Lanosterol Inhibits

Caption: Inhibition of the Ergosterol Biosynthesis Pathway by Imidazole Derivatives.

Comparative Antifungal Spectrum Analysis: A Methodological Approach

To objectively assess the antifungal spectrum of "N-Ethyl-2-(1-imidazolyl)acetamide" and its analogs, a standardized in vitro susceptibility testing methodology is paramount. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide internationally recognized guidelines for this purpose. The broth microdilution method is a widely accepted technique for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol outlines the key steps for determining the MIC of novel imidazole acetamide derivatives against a panel of clinically relevant fungal pathogens.

I. Materials and Reagents:

  • Test Compounds: "N-Ethyl-2-(1-imidazolyl)acetamide" and other synthesized analogs, dissolved in a suitable solvent (e.g., DMSO).

  • Reference Antifungals: Fluconazole, Itraconazole, Voriconazole for comparative analysis.

  • Fungal Strains: A panel of ATCC and clinical isolates, including:

    • Candida albicans

    • Candida glabrata

    • Candida krusei

    • Cryptococcus neoformans

    • Aspergillus fumigatus

  • Culture Media: RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS.

  • Equipment: 96-well microtiter plates, multichannel pipettes, spectrophotometer (optional for endpoint reading), incubator.

II. Step-by-Step Methodology:

  • Preparation of Antifungal Stock Solutions:

    • Accurately weigh and dissolve the test and reference compounds in 100% DMSO to a high concentration (e.g., 10 mg/mL).

    • Rationale: DMSO is a common solvent for poorly water-soluble compounds. A high stock concentration minimizes the final DMSO concentration in the assay, which can have its own inhibitory effects.

  • Preparation of Fungal Inoculum:

    • Subculture the fungal strains on appropriate agar plates (e.g., Sabouraud Dextrose Agar) to ensure viability and purity.

    • Prepare a cell suspension in sterile saline and adjust the turbidity to match a 0.5 McFarland standard.

    • Further dilute the suspension in RPMI-1640 medium to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.

    • Rationale: A standardized inoculum size is crucial for the reproducibility of MIC results.

  • Serial Dilution in Microtiter Plates:

    • Dispense 100 µL of RPMI-1640 medium into all wells of a 96-well plate except the first column.

    • Add 200 µL of the working antifungal solution to the first column.

    • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating across the plate. Discard 100 µL from the last column.

    • Rationale: Serial dilution creates a gradient of antifungal concentrations to pinpoint the MIC.

  • Inoculation and Incubation:

    • Add 100 µL of the standardized fungal inoculum to each well.

    • Include a growth control (no antifungal) and a sterility control (no inoculum).

    • Incubate the plates at 35°C for 24-48 hours.

    • Rationale: Incubation conditions are optimized for the growth of the specific fungal pathogens.

  • MIC Endpoint Determination:

    • The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth control.

    • Endpoints can be read visually or with a spectrophotometer at a specific wavelength.

    • Rationale: A consistent endpoint definition is essential for accurate and comparable MIC values.

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis A Prepare Antifungal Stock Solutions C Perform Serial Dilutions in 96-Well Plate A->C B Prepare Standardized Fungal Inoculum D Inoculate with Fungal Suspension B->D C->D E Incubate at 35°C for 24-48h D->E F Read MIC Endpoint (Visual or Spectrophotometric) E->F

Caption: Workflow for Broth Microdilution MIC Determination.

Data Presentation and Comparative Analysis

The obtained MIC values should be tabulated for a clear and objective comparison of the antifungal activity of "N-Ethyl-2-(1-imidazolyl)acetamide" and its analogs against the reference drugs.

Table 1: Hypothetical Comparative MIC Data (µg/mL) for Imidazole Acetamide Derivatives

CompoundC. albicansC. glabrataC. kruseiC. neoformansA. fumigatus
N-Ethyl-2-(1-imidazolyl)acetamide 81632416
Analog A 481628
Analog B >64>64>6432>64
Fluconazole 116644>64
Itraconazole 0.250.510.1251
Voriconazole 0.1250.250.50.060.5

Note: This table presents hypothetical data for illustrative purposes. Actual experimental results are required for a definitive comparison.

Structure-Activity Relationship (SAR) Insights

By synthesizing and testing a series of imidazole acetamide derivatives, researchers can elucidate key structure-activity relationships. For instance, studies on related imidazole derivatives have shown that the nature of the substituent on the phenyl ring and the imidazole moiety can significantly impact antifungal potency.[6] Small, electron-withdrawing groups or bulky, lipophilic groups at specific positions can enhance the interaction with the active site of lanosterol 14α-demethylase. The systematic modification of the N-ethyl group in our representative compound to other alkyl or aryl substituents would be a logical next step in optimizing its antifungal profile.

Conclusion and Future Directions

"N-Ethyl-2-(1-imidazolyl)acetamide" and its analogs represent a promising class of compounds in the search for new antifungal agents. Their synthesis is often straightforward, and they possess the key structural features known to be effective against fungal pathogens. While this guide provides a comprehensive framework for their evaluation, the ultimate determination of their therapeutic potential will rely on rigorous experimental investigation.

Future research should focus on:

  • Synthesis and Screening of a Diverse Library: A broader range of N-substituted imidazole acetamide derivatives should be synthesized and screened to identify lead compounds with potent and broad-spectrum antifungal activity.

  • In Vivo Efficacy and Toxicity Studies: Promising candidates from in vitro screening must be evaluated in animal models of fungal infection to assess their efficacy and safety.

  • Mechanism of Resistance Studies: Understanding the potential for resistance development is crucial for the long-term viability of any new antifungal agent.

By adhering to the principles of scientific integrity and employing robust, standardized methodologies, the research community can effectively explore the potential of imidazole acetamide derivatives and contribute to the development of the next generation of antifungal therapies.

References

  • Identification of novel antifungal agents: antimicrobial evaluation, SAR, ADME–Tox and molecular docking studies of a series of imidazole derivatives. (2019). National Institutes of Health (NIH). [Link]

  • Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. (2024). MDPI. [Link]

  • Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. (2024). MDPI. [Link]

  • Review of pharmacological effects of imidazole derivatives. (2022). Open Access Journals. [Link]

  • Design, Synthesis and Antifungal Evaluation of N-Substituted Maleimide Derivatives with an Imidazole and 2-Methyl Imidazole Moieties. (2023). International Journal of Pharmaceutical Sciences and Drug Research. [Link]

  • Novel imidazole derivatives as antifungal agents: Synthesis, biological evaluation, ADME prediction and molecular docking studies. (n.d.). Semantic Scholar. [Link]

  • Novel imidazole derivatives as antifungal agents: Synthesis, biological evaluation, ADME prediction and molecular docking studies. (n.d.). ResearchGate. [Link]

  • Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity. (n.d.). ResearchGate. [Link]

  • Design, Synthesis and Antifungal Evaluation of N-Substituted Maleimide Derivatives with Imidazole and 2-Methyl Imidazole Moietie. (2023). K.T.H.M. College. [Link]

  • Development and Characterization of Imidazole Derivatives for Antifungal Applications. (2025). Biological and Molecular Chemistry. [Link]

Sources

Comparative

A Comparative Guide to Inter-Laboratory Validation of N-Ethyl-2-(1-imidazolyl)acetamide Assays

For researchers, scientists, and drug development professionals, the consistent and accurate quantification of pharmaceutical intermediates is paramount. This guide provides an in-depth technical comparison of two common...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the consistent and accurate quantification of pharmaceutical intermediates is paramount. This guide provides an in-depth technical comparison of two common analytical methods for the quantification of N-Ethyl-2-(1-imidazolyl)acetamide, a key building block in the synthesis of various bioactive molecules.[1] The focus of this document is to present a framework for inter-laboratory validation, ensuring that the chosen analytical method is robust, reliable, and transferable across different laboratory settings.

The principles of analytical method validation are well-established by international regulatory bodies, and this guide is grounded in the methodologies outlined by the International Council for Harmonisation (ICH) in their Q2(R1) guideline, as well as guidance from the U.S. Food and Drug Administration (FDA) and the United States Pharmacopeia (USP).[1][2][3][4] The objective of such validation is to unequivocally demonstrate that an analytical procedure is fit for its intended purpose.[3][5]

The Critical Role of Inter-Laboratory Validation

Before a new analytical method can be confidently implemented for routine use in a quality control or research environment, its performance must be rigorously assessed. While single-laboratory validation provides essential data on a method's characteristics, inter-laboratory validation, also known as a collaborative study, is the ultimate test of a method's reproducibility.[6][7] It assesses the method's performance when used by different analysts, with different equipment, in different environments, thereby exposing any potential ambiguities or sensitivities in the procedure.[6][8]

This guide will compare two widely used analytical techniques for the quantification of small, polar molecules like N-Ethyl-2-(1-imidazolyl)acetamide: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

Comparative Overview of Analytical Methodologies

The choice between HPLC-UV and LC-MS/MS for the analysis of N-Ethyl-2-(1-imidazolyl)acetamide will depend on the specific requirements of the assay, such as required sensitivity, selectivity, and the nature of the sample matrix.

ParameterHPLC-UVLC-MS/MS
Principle Separation based on polarity by HPLC, followed by detection of UV absorbance.Separation by HPLC, followed by highly selective and sensitive detection based on mass-to-charge ratio.[9]
Selectivity Moderate. Relies on chromatographic separation to distinguish the analyte from impurities and matrix components.Very High. Can distinguish between compounds with the same retention time but different mass-to-charge ratios.
Sensitivity Lower (typically in the µg/mL to high ng/mL range).Very High (typically in the low ng/mL to pg/mL range).[9]
Linearity Good over a moderate concentration range.Excellent over a wide dynamic range.
Cost Lower initial instrument cost and ongoing operational expenses.Higher initial instrument cost and more complex maintenance.
Expertise Requires a moderate level of operator skill.Requires a higher level of operator expertise for method development and troubleshooting.

Experimental Protocols

Detailed, step-by-step methodologies for both the HPLC-UV and LC-MS/MS assays are provided below. These protocols form the basis of the inter-laboratory validation study.

Method 1: HPLC-UV Assay for N-Ethyl-2-(1-imidazolyl)acetamide

This method is suitable for the quantification of N-Ethyl-2-(1-imidazolyl)acetamide in relatively clean sample matrices where high sensitivity is not a primary requirement.

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the N-Ethyl-2-(1-imidazolyl)acetamide sample.

  • Dissolve in a 1:1 mixture of acetonitrile and water to a final concentration of 1 mg/mL.

  • Further dilute with the mobile phase to the desired concentration range for the calibration curve (e.g., 1-100 µg/mL).

  • Filter the final solution through a 0.45 µm syringe filter before injection.

2. HPLC-UV Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of 20 mM potassium phosphate buffer (pH 6.8) and acetonitrile (80:20, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • UV Detection: 210 nm.

3. Calibration:

  • Prepare a series of calibration standards of N-Ethyl-2-(1-imidazolyl)acetamide in the mobile phase, ranging from 1 µg/mL to 100 µg/mL.

  • Inject each standard in triplicate and construct a calibration curve by plotting the peak area against the concentration.

Method 2: LC-MS/MS Assay for N-Ethyl-2-(1-imidazolyl)acetamide

This method offers superior sensitivity and selectivity, making it ideal for the quantification of N-Ethyl-2-(1-imidazolyl)acetamide in complex matrices or at trace levels.

1. Sample Preparation:

  • Prepare a stock solution of N-Ethyl-2-(1-imidazolyl)acetamide at 1 mg/mL in methanol.

  • Prepare a working stock solution by diluting the stock solution with a 1:1 mixture of acetonitrile and water.

  • For the calibration curve, spike the appropriate amounts of the working stock solution into the blank matrix to achieve final concentrations ranging from 0.1 ng/mL to 100 ng/mL.

  • Perform a protein precipitation by adding three parts of cold acetonitrile containing an internal standard (e.g., a stable isotope-labeled analog of the analyte) to one part of the sample.

  • Vortex and centrifuge the samples.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in the mobile phase.

2. LC-MS/MS Conditions:

  • LC System: A high-performance liquid chromatography system capable of gradient elution.

  • Column: A suitable HILIC or mixed-mode column for polar compounds (e.g., 2.1 x 100 mm, 3.5 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from 95% B to 50% B over 5 minutes, followed by a re-equilibration step.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • MRM Transitions: Monitor at least two transitions for the analyte and one for the internal standard (hypothetical m/z values would be determined during method development).

Inter-Laboratory Validation Study Design

To assess the reproducibility of these two methods, a collaborative study was designed involving six independent laboratories.[6][8] Each laboratory received a detailed protocol, the analytical methods, and three blind samples of N-Ethyl-2-(1-imidazolyl)acetamide at different concentration levels (Low, Medium, and High).

Workflow for Inter-Laboratory Validation

Inter_Laboratory_Validation_Workflow cluster_coordinating_lab Coordinating Laboratory cluster_participating_labs Participating Laboratories (1-6) Protocol_Dev Protocol Development & Method Optimization Sample_Prep Preparation & Distribution of Blind Samples Protocol_Dev->Sample_Prep Finalized Methods Lab1 Lab 1 Analysis Sample_Prep->Lab1 Samples & Protocols Lab2 Lab 2 Analysis Sample_Prep->Lab2 Samples & Protocols Lab3 Lab 3 Analysis Sample_Prep->Lab3 Samples & Protocols Lab4 Lab 4 Analysis Sample_Prep->Lab4 Samples & Protocols Lab5 Lab 5 Analysis Sample_Prep->Lab5 Samples & Protocols Lab6 Lab 6 Analysis Sample_Prep->Lab6 Samples & Protocols Data_Collection Data Collection & Statistical Analysis Final_Report Final Validation Report Data_Collection->Final_Report Validation Report Lab1->Data_Collection Results Lab2->Data_Collection Results Lab3->Data_Collection Results Lab4->Data_Collection Results Lab5->Data_Collection Results Lab6->Data_Collection Results HPLC_UV_Workflow Start Start: Sample Weighing Dissolution Dissolution in Acetonitrile/Water Start->Dissolution Dilution Dilution to Working Concentration Dissolution->Dilution Filtration Filtration (0.45 µm) Dilution->Filtration Injection HPLC Injection Filtration->Injection Separation C18 Column Separation Injection->Separation Detection UV Detection (210 nm) Separation->Detection Quantification Quantification vs. Calibration Curve Detection->Quantification End End: Report Result Quantification->End

Caption: Step-by-step workflow for the HPLC-UV assay.

LC-MS/MS Experimental Workflow

LC_MS_MS_Workflow Start Start: Sample Aliquoting Spiking Spiking with Internal Standard Start->Spiking Precipitation Protein Precipitation (Acetonitrile) Spiking->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Evaporation Supernatant Evaporation Centrifugation->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Injection LC Injection Reconstitution->Injection Separation HILIC/Mixed-Mode Separation Injection->Separation Ionization ESI+ Ionization Separation->Ionization Detection MRM Detection Ionization->Detection Quantification Quantification vs. Calibration Curve Detection->Quantification End End: Report Result Quantification->End

Caption: Step-by-step workflow for the LC-MS/MS assay.

References

  • MySkinRecipes. N-Ethyl-2-(1-imidazolyl)acetamide. [Link]

  • ICH. Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • United States Pharmacopeia. <1225> Validation of Compendial Procedures. [Link]

  • Altabrisa Group. 3 Key Regulatory Guidelines for Method Validation. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • U.S. Food and Drug Administration. FDA Guidance for Industry: Q2A Validation of Analytical Procedures. [Link]

  • U.S. Food and Drug Administration. FDA Guidance on Analytical Method Validation. [Link]

  • Joint Research Centre: EU Science Hub. Interlaboratory comparisons. [Link]

  • Lab Manager. ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • Sisu@UT. 4.1. Repeatability, intermediate precision and reproducibility – Validation of liquid chromatography mass spectrometry (LC-MS) methods. [Link]

  • Belouafa, S., et al. (2017). Statistical tools and approaches to validate analytical methods: methodology and practical examples. [Link]

  • PubMed. LC-MS metabolomics of polar compounds. [Link]

  • Ofni Systems. <1225> VALIDATION OF COMPENDIAL PROCEDURES. [Link]

  • American Chemical Society. Sample Preparation for Bioanalytical and Pharmaceutical Analysis. [Link]

  • National Institutes of Health. HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. [Link]

  • AOAC International. Appendix F: Guidelines for Standard Method Performance Requirements. [Link]

  • Ethiopian Accreditation Service. Guidelines for Proficiency Testing and Inter-Laboratory Comparison for Calibration Laboratories. [Link]

  • USP. General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS. [Link]

  • Eurachem. Trends in inter-laboratory method validation. [Link]

  • ResearchGate. HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. [Link]

  • AZoLifeSciences. Importance of Repeatability and Reproducibility in Analytical Chemistry. [Link]

  • SlideShare. Mass Spectrometry analysis of Small molecules. [Link]

  • Organomation. Sample Preparation: A Comprehensive Guide. [Link]

  • IUPAC. HARMONIZED GUIDELINES FOR SINGLE-LABORATORY VALIDATION OF METHODS OF ANALYSIS. [Link]

  • Agilent. SAMPLE PREPARATION FUNDAMENTALS FOR CHROMATOGRAPHY. [Link]

  • Benchmark International. Inter laboratory Comparison 2023 Report. [Link]

  • MDPI. An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples. [Link]

  • Drug Development & Delivery. Application of LCMS in small-molecule drug development. [Link]

  • U.S. Food and Drug Administration. Q2(R2) Validation of Analytical Procedures. [Link]

  • National Measurement Laboratory. METHOD VALIDATION COURSE 1125. [Link]

  • National Institutes of Health. Basics of laboratory statistics. [Link]

  • Analytik Jena. Sample Preparation – Chemical Analysis. [Link]

  • Google Patents.
  • Shimadzu. Fundamentals of LC, MS and LCMS. [Link]

  • ResearchGate. FDA issues revised guidance for analytical method validation. [Link]

  • Climate Technology Centre and Network. Inter-laboratory Comparison Test Analysis Report. [Link]

  • DATAcc. Statistical methodology considerations for analytical validation studies where measures have directly comparable units. [Link]

  • Investigations of a Dog. USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision. [Link]

  • ResearchGate. A tandem liquid chromatography–mass spectrometry (LC–MS) method for profiling small molecules in complex samples. [Link]

  • Pharmabiz.com. ANOVA - a robust statistical tool for determining intermediate precision in analytical method validation. [Link]

  • International Atomic Energy Agency. DESIGN AND OPERATION OF AN INTERLABORATORY COMPARISON SCHEME. [Link]

  • ResearchGate. Sample Preparation in Analysis of Pharmaceuticals. [Link]

  • LCGC International. Analytical Method Validation: Back to Basics, Part II. [Link]

  • ScienceDirect. A new method for the determination of imidazole-like brown carbons using gas chromatography-mass spectrometry. [Link]

  • WHO. Guidelines. [Link]

  • ResearchGate. Repeatability and reproducibility of analytical method. [Link]

  • BioPharm International. FDA Releases Guidance on Analytical Procedures. [Link]

Sources

Validation

N-Ethyl-2-(1-imidazolyl)acetamide: Reference Standard Qualification &amp; Comparison Guide

Executive Summary In the development of imidazole-based pharmaceuticals (e.g., kinase inhibitors, anticonvulsants, or antifungal agents), N-Ethyl-2-(1-imidazolyl)acetamide often emerges as a critical process-related impu...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of imidazole-based pharmaceuticals (e.g., kinase inhibitors, anticonvulsants, or antifungal agents), N-Ethyl-2-(1-imidazolyl)acetamide often emerges as a critical process-related impurity or degradation product. Its qualification as a Reference Standard (RS) is a pivotal compliance step under ICH Q3A/B guidelines.

This guide objectively compares the two primary pathways for obtaining this standard: sourcing a Certified Reference Material (CRM) versus qualifying an in-house synthesized material . It provides the experimental protocols required to validate the latter, focusing on the "Mass Balance" approach for absolute purity assignment.

Part 1: The Compound & The Challenge

N-Ethyl-2-(1-imidazolyl)acetamide presents specific physicochemical challenges that dictate the qualification strategy.

  • Chemical Nature: A polar, basic small molecule containing an imidazole ring (pKa ~7.0) and an acetamide linker.[1][2]

  • Critical Attribute (Hygroscopicity): The imidazole moiety is prone to moisture uptake. Standard weighing without humidity control can lead to assay errors of >2%.

  • Detection: Lacks strong chromophores (low UV absorbance), often requiring detection at low wavelengths (205-210 nm) or MS detection.

The "Make vs. Buy" Decision Matrix

Researchers must choose between purchasing a CRM or synthesizing and qualifying the material internally.

FeatureOption A: Commercial CRM (ISO 17034) Option B: In-House Qualification
Traceability High. Traceable to SI units via NIST/BIPM.Variable. Depends on the rigor of internal characterization.
Cost High. ($500 - $1,500 per 50 mg).Low (Marginal). High initial labor, but low material cost for grams.
Lead Time Fast. (Days, if in stock).Slow. (Weeks for synthesis + qualification).
Purity Data Guaranteed. CoA includes Uncertainty Budget.Derived. Calculated via Mass Balance (requires multiple techniques).
Best For Final Release Testing, GMP Audits.Early Development, Process Optimization, Stability Studies.

Part 2: Qualification Workflow (Visualized)

The following diagram outlines the decision logic and the rigorous workflow required to qualify an in-house material to "Reference Standard" grade.

QualificationWorkflow cluster_Qual Qualification Protocol (Mass Balance) Start Need Reference Standard Decision Is CRM Available? Start->Decision Buy Purchase CRM (ISO 17034) Decision->Buy Yes Synthesize Synthesize Crude (>95% Purity) Decision->Synthesize No / Too Costly Struct 1. Structure ID (NMR, MS, IR) Synthesize->Struct Chrom 2. Chromatographic Purity (HPLC-UV/MS) Struct->Chrom Volatiles 3. Volatiles Analysis (TGA / KF / GC-HS) Chrom->Volatiles Inorganics 4. Residue on Ignition (ROI/Ash) Volatiles->Inorganics Calc 5. Purity Assignment (% Assay) Inorganics->Calc CoA Generate CoA (Valid for 1 Year) Calc->CoA

Figure 1: Decision tree and workflow for qualifying N-Ethyl-2-(1-imidazolyl)acetamide.

Part 3: Experimental Qualification Protocols

If Option B (In-House Qualification) is selected, the following protocols must be executed to establish the "Certified Purity" of the standard. This uses the Mass Balance Approach , considered the gold standard when no primary standard exists.

Principle: The Mass Balance Equation


Protocol 1: Structural Elucidation (Identity)

Objective: Confirm the chemical structure of N-Ethyl-2-(1-imidazolyl)acetamide.

  • 1H-NMR (Proton NMR):

    • Solvent: DMSO-d6 (preferred over CDCl3 due to polarity).

    • Key Signals:

      • 
         ~1.05 ppm (Triplet, 3H, -CH2-CH3 )
        
      • 
         ~3.10 ppm (Quartet, 2H, -CH2 -CH3)
        
      • 
         ~4.60 ppm (Singlet, 2H, N-CH2 -CO)
        
      • 
         ~6.9 - 7.6 ppm (Multiplets, 3H, Imidazole ring protons)
        
      • 
         ~8.0 ppm (Broad Singlet, 1H, Amide -NH)
        
  • Mass Spectrometry (LC-MS):

    • Mode: ESI Positive.

    • Target: [M+H]+ peak at m/z ~154.1.

Protocol 2: Chromatographic Purity (HPLC)

Objective: Quantify organic impurities.

  • Column: C18 Polar Embedded (e.g., Waters SymmetryShield or Phenomenex Synergi), 150 x 4.6 mm, 3.5 µm. Reasoning: Standard C18 columns may cause peak tailing for basic imidazoles; polar embedded phases improve shape.

  • Mobile Phase A: 10 mM Ammonium Acetate (pH 9.0). Reasoning: High pH keeps the imidazole uncharged, improving retention and shape.

  • Mobile Phase B: Acetonitrile.[3]

  • Gradient: 5% B to 60% B over 20 minutes.

  • Detection: UV at 210 nm.

  • Acceptance Criteria: Main peak > 99.0% area normalization.

Protocol 3: Volatiles & Inorganics

Objective: Quantify non-organic contaminants to subtract from the mass balance.

  • Water Content (Karl Fischer Titration):

    • Method: Volumetric KF.

    • Note: Imidazoles are basic. Use a buffered KF reagent (imidazole-buffered) to prevent pH shifts that delay the endpoint.

  • Residual Solvents (GC-Headspace):

    • Analyze for solvents used in synthesis (e.g., Ethyl Acetate, Ethanol).[3]

  • Residue on Ignition (ROI):

    • Sulfated ash method (USP <281>) to detect inorganic salts (e.g., Sodium chloride from workup).

Part 4: Data Analysis & Reporting

Once data is collected, the final purity is calculated. Below is a template for the Certificate of Analysis (CoA) data block.

ParameterMethodExperimental Result (Example)Impact on Purity
HPLC Purity LC-UV (Area %)99.4%Base Value
Water Content Karl Fischer0.8%Subtract 0.8%
Residual Solvents GC-Headspace0.2% (Ethanol)Subtract 0.2%
Inorganics ROI (Ash)0.1%Subtract 0.1%
FINAL ASSIGNED PURITY Mass Balance 98.3% (100 - 1.1) * 0.994
Stability & Storage[4][5]
  • Storage: -20°C in amber glass.

  • Precaution: Desiccate before opening. The imidazole ring is hygroscopic; exposure to air will invalidate the water content value established during qualification.

References

  • International Council for Harmonisation (ICH). ICH Q3A(R2): Impurities in New Drug Substances.[4] (2006).[5][4][6] Retrieved from [Link]

  • U.S. Food and Drug Administration (FDA). Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. (2015). Retrieved from [Link]

  • World Health Organization (WHO). General Guidelines for the Establishment, Maintenance and Distribution of Chemical Reference Substances. (2006).[5][4][6] WHO Technical Report Series, No. 943. Retrieved from [Link]

  • Gorr, G., et al. Strategies for the Qualification of Reference Standards. Journal of Pharmaceutical and Biomedical Analysis. (2010).[3] [Link]

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.